Citral dimethyl acetal
Description
Structure
3D Structure
Propriétés
Numéro CAS |
7549-37-3 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9- |
Clé InChI |
ZSKAJFSSXURRGL-LUAWRHEFSA-N |
SMILES |
CC(=CCCC(=CC(OC)OC)C)C |
SMILES isomérique |
CC(=CCC/C(=C\C(OC)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CC(OC)OC)C)C |
Point d'ébullition |
105.00 to 106.00 °C. @ 10.00 mm Hg |
Densité |
0.881-0.893 |
Autres numéros CAS |
75128-98-2 7549-37-3 |
Description physique |
colourless to yellowish liquid with a mild, fresh, citrus, herbaceous odou |
Solubilité |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonymes |
citral dimethyl acetal |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Citral Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of citral (B94496) dimethyl acetal (B89532), a valuable fragrance and flavor compound, from the reaction of citral with methanol (B129727). The document details the underlying reaction mechanism, experimental protocols, catalytic strategies, and analytical characterization methods.
Introduction
Citral (3,7-dimethyl-2,6-octadienal) is a monoterpenoid aldehyde renowned for its strong lemon-like aroma.[1] It is a key component of essential oils from plants like lemongrass and lemon myrtle.[1] However, citral's aldehyde functional group makes it susceptible to degradation and polymerization, limiting its stability in various formulations.[1]
To enhance stability while retaining a desirable citrus-green aroma, citral is often converted into its acetal derivatives.[1] Citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene) is one such derivative, prized in the perfumery and flavor industries for its softer, more stable citrus profile.[2] The synthesis is achieved through the acid-catalyzed acetalization of citral with methanol. This guide explores the core technical aspects of this conversion.
Reaction Mechanism: Acid-Catalyzed Acetalization
The formation of this compound from citral and methanol is a reversible reaction that proceeds via a hemiacetal intermediate under acidic conditions.[3] The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of citral, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol (1): A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal.
-
Deprotonation: A base (e.g., another methanol molecule) removes the proton from the oxonium ion, yielding a neutral hemiacetal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).
-
Nucleophilic Attack by Methanol (2): A second molecule of methanol attacks the carbocation.
-
Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.
Since the reaction is in equilibrium, it is crucial to remove the water formed as a byproduct to drive the reaction towards the product side.[4]
References
Acid-catalyzed mechanism of Citral dimethyl acetal formation
An In-depth Technical Guide to the Acid-Catalyzed Formation of Citral (B94496) Dimethyl Acetal (B89532)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral, a key monoterpenoid aldehyde, is a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer).[1] It is renowned for its strong lemon-like aroma and is a fundamental component in the fragrance and flavor industries.[1] However, citral's aldehyde functional group is susceptible to degradation, limiting its stability in various formulations.[1] To enhance stability while retaining desirable citrus notes, citral is often converted into its corresponding acetals. This guide provides a detailed technical overview of the acid-catalyzed mechanism for the formation of citral dimethyl acetal, a common and commercially significant derivative.
Reaction Mechanism
The formation of this compound from citral and methanol (B129727) is a reversible reaction that requires an acid catalyst.[2] The overall reaction involves the reaction of the aldehyde group of citral with two equivalents of methanol. The mechanism proceeds through the formation of a hemiacetal intermediate.[3]
The key steps in the acid-catalyzed mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of citral, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[4]
-
Deprotonation to Form a Hemiacetal: A proton is transferred from the oxonium ion to a base (another methanol molecule), yielding a hemiacetal intermediate.[3]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[4]
-
Elimination of Water: The departure of a water molecule is assisted by the lone pair of electrons on the adjacent methoxy (B1213986) group, leading to the formation of a resonance-stabilized oxonium ion.[2][4]
-
Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[4]
-
Final Deprotonation: Removal of a proton from the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.[3][4]
To drive the equilibrium towards the product side, water is typically removed from the reaction mixture as it forms, often through azeotropic distillation.[1]
Caption: Acid-catalyzed mechanism for the formation of this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [5][6] |
| Molecular Weight | 198.30 g/mol | [5] |
| CAS Number | 7549-37-3 | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 197-199 °C at 760 mmHg | [7] |
| Density | ~0.89 g/mL at 25 °C | [5] |
| Refractive Index | n20/D ~1.454 | [5] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [5] |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Signals | Reference |
| Infrared (IR) | Absence of a strong carbonyl (C=O) peak (~1675 cm⁻¹ for citral). Presence of C-O stretching vibrations characteristic of acetals. C-H stretching (~2850-2990 cm⁻¹). | [5] |
| Gas Chromatography (GC) | Retention index (non-polar column, DB-5): 1051. Used for purity assessment and separation of isomers. | [6] |
Experimental Protocols
General Protocol for Acid-Catalyzed Acetalization of Citral
-
Reactant Charging: A round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus is charged with citral, a molar excess of methanol (e.g., 4-5 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene (B28343) or benzene).[1][8]
-
Catalyst Addition: A catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TsOH) or a supported strong acid, is added to the mixture.[1][8][9]
-
Reaction: The mixture is heated to reflux (e.g., ~80-110 °C, depending on the solvent). The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically continued until no more water is formed (e.g., 1.5-3 hours).[1][8]
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The acidic catalyst is neutralized by washing the mixture with a mild base, such as a saturated sodium bicarbonate solution.[1]
-
The organic layer is separated, washed with water, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).[1]
-
-
Purification:
-
The solvent is removed from the dried organic phase using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[1]
-
Note: For the synthesis of the related citral diethyl acetal, yields of 93-94% have been reported under optimized conditions.[8]
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. Buy this compound | 7549-37-3 [smolecule.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound, 7549-37-3 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of Citral Dimethyl Acetal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citral (B94496) dimethyl acetal (B89532), a key fragrance and flavoring agent, is a monoterpene derivative prized for its stable, mild citrus aroma. As a protected form of citral, it finds application where the reactivity of an aldehyde is undesirable. A thorough understanding of its spectroscopic properties is paramount for quality control, structural confirmation, and research applications. This technical guide provides a comprehensive overview of the spectroscopic characterization of Citral dimethyl acetal, including detailed experimental protocols and data analysis for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
This compound, systematically named 1,1-dimethoxy-3,7-dimethylocta-2,6-diene, possesses the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][2][3] It is synthesized from citral, a mixture of the E-isomer (geranial) and Z-isomer (neral), through an acetalization reaction with methanol (B129727) in the presence of an acid catalyst.[1] This conversion of the aldehyde functional group to a dimethyl acetal provides increased stability towards oxidation and in alkaline media, making it a more versatile ingredient in various formulations. Accurate spectroscopic characterization is essential for confirming the successful synthesis, assessing purity, and elucidating the structure of this commercially significant compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the methoxy (B1213986) groups, olefinic protons, and the aliphatic chain.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 (acetal CH) | 4.85 | d | 5.5 |
| H2 (vinylic CH) | 5.30 | d | 5.5 |
| H6 (vinylic CH) | 5.10 | t | 7.0 |
| OCH₃ (methoxy) | 3.31 | s | - |
| CH₂ (allylic) | 2.10 | m | - |
| CH₂ | 2.05 | m | - |
| CH₃ (vinylic) | 1.68 | s | - |
| CH₃ (vinylic) | 1.60 | s | - |
| CH₃ (vinylic) | 1.75 | s | - |
Note: Predicted data generated using NMR prediction software. Actual experimental values may vary.
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (acetal C) | 101.5 |
| C2 (vinylic C) | 123.0 |
| C3 (vinylic C) | 138.0 |
| C4 | 39.5 |
| C5 | 26.0 |
| C6 (vinylic C) | 124.0 |
| C7 (vinylic C) | 132.0 |
| C8 | 25.7 |
| C9 (vinylic CH₃) | 17.7 |
| C10 (vinylic CH₃) | 16.5 |
| OCH₃ (methoxy) | 52.5 |
Note: Predicted data generated using NMR prediction software. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups and the absence of the starting aldehyde.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2990-2850 | C-H stretch (alkane) | Strong |
| 1670 | C=C stretch (alkene) | Medium |
| 1120-1050 | C-O stretch (acetal) | Strong |
The absence of a strong absorption band in the region of 1730-1700 cm⁻¹ is indicative of the complete conversion of the citral aldehyde group.
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 198 is often weak or absent due to the lability of the acetal group.
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 167 | [M - OCH₃]⁺ |
| 136 | [M - (OCH₃)₂H]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
| 69 | [C₅H₉]⁺ (isoprenyl fragment) |
Experimental Protocols
Synthesis of this compound
This compound is synthesized by the acid-catalyzed reaction of citral with methanol.
Materials:
-
Citral
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add citral, a three-fold molar excess of anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with stirring. The water formed during the reaction is removed azeotropically with methanol and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the citral is consumed.
-
Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
FT-IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For liquid samples like this compound, no special preparation is needed when using an ATR accessory.
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a drop of the neat liquid sample onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or ethyl acetate.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Conclusion
The spectroscopic characterization of this compound provides a robust framework for its identification and quality assessment. While experimental NMR data remains elusive in publicly accessible literature, predictive methods offer valuable insights into its spectral features. The combination of NMR, IR, and MS, guided by the detailed protocols provided herein, allows for a comprehensive and unambiguous structural confirmation of this important fragrance and flavor compound. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry, food science, and drug development.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Citral Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of citral (B94496) dimethyl acetal (B89532) (1,1-dimethoxy-3,7-dimethylocta-2,6-diene), a key fragrance and flavoring agent. Understanding its fragmentation behavior is crucial for its unambiguous identification and characterization in complex matrices. This document outlines the core fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.
Executive Summary
Citral dimethyl acetal, with a molecular weight of 198.3 g/mol and the chemical formula C₁₂H₂₂O₂, is a volatile organic compound widely used in various industries.[1] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the premier analytical technique for its identification. Under electron ionization, this compound exhibits a characteristic fragmentation pattern, which, while showing a weak molecular ion peak at m/z 198, produces several diagnostic fragment ions. The base peak is typically observed at m/z 75, corresponding to the stable dimethoxymethyl cation. Other significant fragments arise from cleavage of the terpene backbone and loss of neutral molecules.
Electron Ionization Fragmentation Pattern
Upon entering the mass spectrometer, this compound undergoes electron ionization (EI), typically at 70 eV, leading to the formation of a molecular ion (M⁺˙) at m/z 198. Due to the inherent instability of the acetal functional group, this molecular ion is often of low abundance. The subsequent fragmentation is dominated by pathways that lead to the formation of stable carbocations.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The most significant of these are summarized in the table below. The data presented is a compilation from publicly available spectral databases.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 41 | [C₃H₅]⁺ | 100.0 |
| 69 | [C₅H₉]⁺ | 90.5 |
| 123 | [C₉H₁₅]⁺ | 67.7 |
| 73 | [CH(OCH₃)₂]⁺ | 53.1 |
| 39 | [C₃H₃]⁺ | 32.0 |
| 55 | [C₄H₇]⁺ | Not specified |
| 81 | [C₆H₉]⁺ | Not specified |
| 93 | [C₇H₉]⁺ | Not specified |
| 109 | [C₈H₁₃]⁺ | Not specified |
| 135 | [M - CH₃OH - CH₃]⁺ | Not specified |
| 167 | [M - OCH₃]⁺ | Not specified |
| 198 | [M]⁺˙ | Low |
Note: Relative intensities are normalized to the base peak (m/z 41) and are based on data from MassBank Accession ID MSBNK-Fac_Eng_Univ_Tokyo-JP008658.[2] The base peak can vary depending on the specific isomer (geranial vs. neral (B7780846) dimethyl acetal) and analytical conditions.
Fragmentation Pathways
The fragmentation of the this compound molecular ion proceeds through several key pathways, driven by the lability of the acetal group and the stability of the resulting fragments.
Caption: Primary fragmentation pathways of this compound under electron ionization.
The initial ionization event forms the molecular ion at m/z 198. The most characteristic fragmentation is the α-cleavage of a carbon-carbon bond adjacent to the oxygen atoms of the acetal group, leading to the formation of the highly stable dimethoxymethyl cation at m/z 75 . Another primary fragmentation involves the loss of a methoxy (B1213986) radical (•OCH₃) to yield the ion at m/z 167 . Subsequent loss of a neutral molecule of acetaldehyde (B116499) (C₂H₄O) from this fragment results in the ion at m/z 123 . Further fragmentation of the terpene chain through various cleavages and rearrangements leads to the formation of smaller, stable hydrocarbon fragments, such as the abundant ions at m/z 69 and the base peak at m/z 41 .
Experimental Protocols
The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or hexane.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.
-
Matrix Samples: For the analysis of this compound in complex matrices (e.g., essential oils, food products), employ a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components. Ensure the final extract is filtered and free of particulate matter.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 35-350.
Experimental and Analytical Workflow
The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Logical workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of this compound. The characteristic fragments, particularly the base peak at m/z 75, along with other significant ions, allow for its confident identification. The provided experimental protocol and workflow serve as a valuable resource for researchers and scientists in developing and validating analytical methods for the detection and characterization of this important compound. A thorough understanding of its fragmentation behavior is essential for accurate interpretation of mass spectral data in various scientific and industrial applications.
References
Citral Dimethyl Acetal: A Superior, Stable Alternative to Citral in Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the development of pharmaceuticals, fragrances, and flavorings, the stability of starting materials and intermediates is paramount. Citral (B94496), a naturally occurring monoterpene aldehyde renowned for its potent lemon scent, is a valuable precursor for the synthesis of a wide array of compounds, including ionones, which are key intermediates in the production of Vitamin A. However, the inherent instability of citral, particularly its aldehyde functional group, presents significant challenges in synthetic chemistry, leading to degradation and the formation of unwanted byproducts. This technical guide explores the use of citral dimethyl acetal (B89532) as a stable and effective alternative to citral, providing a comprehensive overview of its synthesis, stability, and applications.
The Challenge of Citral's Instability
Citral is highly susceptible to degradation under various conditions, including acidic environments, exposure to air (oxidation), and light.[1] The aldehyde functional group is prone to a series of reactions, primarily acid-catalyzed cyclization and oxidation, which result in the loss of the desired molecule and the generation of off-flavors and undesirable impurities.[2] This instability can significantly impact reaction yields, purity of the final product, and the overall efficiency of a synthetic route.
Table 1: Half-Life of Citral Isomers at Different pH Values
| pH | Neral (cis-citral) Half-Life (days) | Geranial (trans-citral) Half-Life (days) |
| 4 | 9.54[3] | 9.81[3] |
| 7 | 230[3] | 106[3] |
| 9 | 30.1[3] | 22.8[3] |
This data clearly illustrates the rapid degradation of citral in acidic and alkaline conditions.
Citral Dimethyl Acetal: A Stable Solution
To overcome the challenges associated with citral's instability, chemists have turned to protecting group strategies. By converting the reactive aldehyde group of citral into a less reactive acetal, specifically a dimethyl acetal, the molecule's stability is significantly enhanced. This compound effectively masks the aldehyde functionality, rendering it inert to many reaction conditions that would otherwise degrade citral. This protection allows for greater flexibility in multi-step syntheses and ensures the integrity of the carbon skeleton until the aldehyde is required. The acetal can then be easily and cleanly converted back to the aldehyde under acidic conditions when needed.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-catalyzed reaction between citral and methanol (B129727). The equilibrium of this reaction is driven towards the formation of the acetal by the removal of water, typically through azeotropic distillation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of other citral acetals.
Materials:
-
Citral
-
Methanol (anhydrous)
-
Toluene or Benzene
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexane or other suitable solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine citral, a molar excess of methanol, and a solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
The crude this compound can be purified by vacuum distillation.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Application in Synthesis: The Case of Ionone Production
A significant application of citral is in the synthesis of pseudoionone (B86502), which is then cyclized to form α- and β-ionone.[5][6] These ionones are crucial intermediates in the industrial production of Vitamin A. The initial aldol (B89426) condensation of citral with acetone (B3395972) is base-catalyzed, a condition under which the aldehyde is susceptible to side reactions. Using this compound as the starting material can circumvent these issues. The acetal is stable to the basic conditions of the aldol condensation. The resulting acetal of pseudoionone can then be hydrolyzed under acidic conditions to reveal the ketone, which can subsequently undergo acid-catalyzed cyclization to the desired ionones.
-
Aldol Condensation: Reaction of this compound with acetone in the presence of a base (e.g., sodium ethoxide) to form the dimethyl acetal of pseudoionone.
-
Deprotection and Cyclization: Treatment of the pseudoionone dimethyl acetal with an acid (e.g., sulfuric acid or phosphoric acid) to first hydrolyze the acetal to the ketone (pseudoionone) and then catalyze the cyclization to a mixture of α- and β-ionone.
Diagram 2: Proposed Synthesis of Ionones from this compound
Caption: Proposed synthetic route to ionones using this compound.
Controlled Release of Citral
The acid-catalyzed hydrolysis of this compound back to citral and methanol is a key feature of its utility. This reaction can be controlled by adjusting the pH, allowing for the slow and sustained release of citral. This property is particularly valuable in the fragrance and flavor industries, where a long-lasting scent or taste is desired. The acetal acts as a pro-fragrance or pro-flavor, releasing the active aldehyde over time upon exposure to acidic conditions, such as those found on skin or in certain food and beverage formulations.
Diagram 3: Acid-Catalyzed Degradation Pathway of Citral
Caption: Simplified acid-catalyzed degradation pathway of citral.
Analytical Characterization
The synthesis and purity of this compound, as well as its conversion in subsequent reactions, can be monitored by standard analytical techniques.
Table 2: Key Analytical Data for this compound
| Analytical Technique | Key Observations |
| GC-MS | A distinct peak with a retention time different from citral. The mass spectrum will show a molecular ion peak corresponding to C12H22O2 (m/z = 198.3) and characteristic fragmentation patterns.[7][8] |
| ¹H NMR | Absence of the aldehyde proton signal (around 9.9-10.0 ppm for citral). Appearance of signals for the two methoxy (B1213986) groups (around 3.3 ppm) and a signal for the acetal proton (around 4.8-5.0 ppm). |
| ¹³C NMR | Absence of the aldehyde carbonyl carbon signal (around 190-195 ppm for citral). Appearance of a signal for the acetal carbon (around 100-105 ppm) and signals for the methoxy carbons (around 50-55 ppm). |
| FTIR | Absence of the strong C=O stretching band of the aldehyde (around 1675 cm⁻¹ for citral).[9] Presence of characteristic C-O stretching bands for the acetal (in the region of 1050-1150 cm⁻¹).[9] |
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split or splitless, depending on the concentration.
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
This method allows for the separation and identification of citral and this compound in a reaction mixture, enabling the monitoring of reaction progress and the assessment of product purity.[8][10]
Conclusion
This compound presents a robust and reliable solution to the inherent instability of citral in a wide range of synthetic applications. By protecting the reactive aldehyde group, this stable derivative allows for greater synthetic flexibility, improved yields, and higher product purity. Its ability to undergo clean deprotection under acidic conditions makes it an ideal precursor for the controlled release of citral in fragrance and flavor applications, as well as a valuable intermediate in the synthesis of complex molecules such as ionones. For researchers, scientists, and drug development professionals, the use of this compound offers a strategic advantage in overcoming the challenges posed by the handling and use of its unstable parent aldehyde.
References
- 1. pellwall.com [pellwall.com]
- 2. Influence of structural properties of emulsifiers on citral degradation in model emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. scitepress.org [scitepress.org]
- 9. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
The Role of Citral Dimethyl Acetal in Aldehyde Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is paramount. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Citral (B94496) dimethyl acetal (B89532) serves as a crucial protected form of citral, an abundant and important α,β-unsaturated aldehyde in the chemical industry. This technical guide provides an in-depth analysis of citral dimethyl acetal, focusing on its synthesis, stability, deprotection, and its pivotal role as a stable intermediate in the synthesis of high-value compounds like ionones and Vitamin A.
Core Concepts: Acetal Protection
Acetals are geminal-diether derivatives of aldehydes or ketones and are formed by the reaction of the carbonyl compound with an alcohol in the presence of an acid catalyst. Dimethyl acetals, specifically, are formed using methanol (B129727). This protection strategy is effective because acetals are stable under neutral and basic conditions, and to many nucleophiles and reducing agents, yet can be readily cleaved under acidic conditions to regenerate the parent aldehyde.[1][2] The formation of an acetal is a reversible process; the forward reaction is driven by the removal of water, often with a dehydrating agent like trimethyl orthoformate or through azeotropic distillation.[1][3]
Synthesis of this compound
The protection of citral as its dimethyl acetal is a straightforward and high-yielding process. The most common method involves the acid-catalyzed reaction of citral with an excess of methanol or, more efficiently, with trimethyl orthoformate which also acts as a dehydrating agent.[4]
Experimental Protocol: Synthesis of this compound
Objective: To protect the aldehyde functionality of citral as a dimethyl acetal.
Materials:
-
Citral (1.0 eq)
-
Trimethyl orthoformate (4.0 eq)[4]
-
Methanol (as solvent)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.005 eq)[4]
-
Anhydrous sodium sulfate[4]
-
Saturated sodium bicarbonate solution
-
Petroleum ether and Ethyl acetate (B1210297) (for chromatography)[4]
Procedure:
-
In a round-bottom flask, dissolve citral (0.05 mol) and trimethyl orthoformate (0.20 mol) in methanol (50 mL).[4]
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 28.56 mg).[4]
-
Stir the mixture and heat to reflux at approximately 80°C for 6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v), to yield the pure product as a light yellow liquid.[4]
Reaction Parameters for Acetal Synthesis
| Parameter | Conditions | Reference |
| Reactants | Citral, Trimethyl orthoformate | [4] |
| Solvent | Methanol | [4] |
| Catalyst | p-Toluenesulfonic acid | [4] |
| Molar Ratio | Citral : Trimethyl orthoformate (1 : 4) | [4] |
| Temperature | 80°C (Reflux) | [4] |
| Reaction Time | 6 hours | [4] |
| Work-up | Neutralization, Extraction, Chromatography | [4] |
Stability of this compound
The stability of the acetal protecting group is a critical factor in its utility. This compound, being an acyclic acetal, exhibits the following stability profile:
-
Basic and Neutral Conditions: Highly stable. It is resistant to strong bases, organometallic reagents (e.g., Grignard reagents), and hydrides.[1]
-
Acidic Conditions: Labile. The acetal is readily hydrolyzed back to the parent aldehyde in the presence of aqueous acid.[1]
-
Oxidizing and Reducing Agents: Generally stable to a wide range of oxidizing and reducing agents that do not require acidic conditions for their reactivity.
The stability of citral diethyl acetal, a closely related compound, has been described as stable and combustible, but incompatible with strong oxidizing agents and potentially sensitive to moisture.[5][6][7]
Deprotection of this compound
The removal of the dimethyl acetal protecting group from citral is typically achieved through acid-catalyzed hydrolysis. The presence of excess water drives the equilibrium back towards the aldehyde.
Experimental Protocol: Deprotection of this compound
Objective: To regenerate citral from its dimethyl acetal.
Materials:
-
This compound (1.0 eq)
-
Acetone (B3395972) and Water (e.g., 10:1 v/v)
-
p-Toluenesulfonic acid (catalytic amount) or another acid catalyst (e.g., dilute HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Dissolve the this compound in a mixture of acetone and water.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected citral.
Applications in Multi-Step Synthesis
Citral is a key building block for a variety of important compounds in the fragrance, flavor, and pharmaceutical industries. Protecting citral as its dimethyl acetal allows for chemical transformations on other parts of the molecule without affecting the aldehyde functionality.
Synthesis of Ionones and Vitamin A
Citral is a precursor to pseudoionone (B86502), which is then cyclized to form α- and β-ionones.[8][9] These ionones are not only important fragrance compounds with a characteristic violet scent, but β-ionone is also a crucial intermediate in the industrial synthesis of Vitamin A.[8][10][11]
In these synthetic pathways, the aldehyde group of citral is highly reactive and can interfere with the desired reactions. While the aldol (B89426) condensation of citral with acetone to form pseudoionone is carried out under basic conditions where the aldehyde is reactive, other potential transformations in a complex synthesis might require the aldehyde to be protected.[9][12] For instance, if modifications to the carbon-carbon double bonds of citral were desired using reagents that also react with aldehydes, protection as the dimethyl acetal would be necessary.
A general synthetic strategy would involve:
-
Protection: Conversion of citral to this compound.
-
Transformation: Performing desired chemical reactions on the rest of the molecule.
-
Deprotection: Hydrolysis of the acetal to regenerate the aldehyde functionality for subsequent steps, such as the aldol condensation to form pseudoionone.
Visualizing the Processes
Signaling Pathway for Acetal Formation
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow for Protection and Deprotection
Caption: Workflow for the protection and deprotection of citral.
Conclusion
This compound is a valuable tool in organic synthesis, providing a robust method for the protection of the aldehyde functionality of citral. Its ease of formation, stability under a range of non-acidic conditions, and clean deprotection make it an important intermediate for the synthesis of complex molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and protocols associated with this compound is essential for the efficient and successful construction of target molecules.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. osti.gov [osti.gov]
- 3. longdom.org [longdom.org]
- 4. CN108558621B - Citral di-bornyl acetal derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. 1,1-Diethoxy-3,7-dimethylocta-2,6-diene | 7492-66-2 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,1-Diethoxy-3,7-dimethylocta-2,6-diene | CAS#:7492-66-2 | Chemsrc [chemsrc.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Alkene Functionalities in Citral Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citral (B94496) dimethyl acetal (B89532), a protected form of the naturally occurring monoterpenoid citral, is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The protection of the aldehyde group as an acetal fundamentally alters the electronic properties of the molecule, particularly the C2=C3 double bond, thereby modifying its reactivity. This technical guide investigates the reactivity of the non-conjugated diene system within citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene). It explores the differential reactivity of the two isolated, trisubstituted double bonds (at C2=C3 and C6=C7) towards key classes of organic reactions, including electrophilic addition, oxidation, and acid-catalyzed rearrangements. By analyzing established chemical principles and drawing inferences from the known reactivity of citral, this paper provides a predictive framework for the selective functionalization of this versatile building block. Detailed experimental protocols for seminal reactions and quantitative data are presented to aid in synthetic planning and execution.
Introduction: Structure and Electronic Profile
Citral (3,7-dimethylocta-2,6-dienal) is an acyclic monoterpenoid aldehyde existing as a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer). It possesses two distinct carbon-carbon double bonds: one at the C2 position, which is in conjugation with the electron-withdrawing aldehyde group, and an isolated, electron-rich double bond at the C6 position.
The conversion of citral to its dimethyl acetal derivative is a common strategy to protect the reactive aldehyde functionality.[1] This transformation, typically achieved through an acid-catalyzed reaction with methanol (B129727), has a profound impact on the electronic nature of the C2=C3 double bond.[1] While the C6=C7 bond remains an electron-rich, trisubstituted alkene, the C2=C3 bond is converted from an electron-deficient Michael acceptor into an electron-rich trisubstituted enol ether moiety. This guide focuses on the subsequent reactivity of these two now electronically similar, but sterically distinct, alkene groups.
Synthesis of this compound
The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The process involves the protonation of the citral carbonyl group, followed by the attack of methanol to form a hemiacetal, and subsequent reaction with a second methanol molecule to yield the stable acetal.
Comparative Reactivity of the Alkene Functionalities
With the aldehyde masked, both the C2=C3 and C6=C7 double bonds in this compound are electron-rich and susceptible to electrophilic attack. However, their reactivity can be differentiated based on steric hindrance and subtle electronic effects. The C6=C7 bond, being further from the somewhat bulky acetal group and bearing an isopropylidene group, is generally considered more sterically accessible and slightly more nucleophilic due to the alkyl substitution pattern.
Electrophilic Addition: Epoxidation
Epoxidation provides a clear example of selective reactivity. In the parent molecule, citral, reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) selectively epoxidizes the more nucleophilic C6=C7 double bond.[2] Conversely, nucleophilic epoxidation using alkaline hydrogen peroxide targets the electron-deficient C2=C3 double bond.[2]
For this compound, both double bonds are now susceptible to electrophilic epoxidation. Reaction with m-CPBA is expected to produce a mixture of two primary products: 2,3-epoxy-1,1-dimethoxy-3,7-dimethyloct-6-ene and 6,7-epoxy-1,1-dimethoxy-3,7-dimethyloct-2-ene. A slight preference for the formation of the 6,7-epoxide is anticipated due to the lower steric hindrance at that position.
Oxidative Cleavage: Ozonolysis
Ozonolysis is a powerful tool for cleaving double bonds to form carbonyl compounds. The reaction proceeds via a [3+2] cycloaddition of ozone to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[3][4] A subsequent reductive workup (e.g., with dimethyl sulfide (B99878), DMS) yields aldehydes or ketones.[3]
Applying this to this compound, three outcomes are possible depending on the stoichiometry of ozone used:
-
Selective cleavage of C6=C7 : Yields acetone (B3395972) and 4,8,8-trimethoxyoct-4-en-1-al.
-
Selective cleavage of C2=C3 : Yields 4-methyl-1,1-dimethoxypent-3-en-1-one (after rearrangement from the initial aldehyde) and 3-methyl-5,5-dimethoxypentanal.
-
Complete cleavage of both bonds : Yields acetone, 3,3-dimethoxypropanal, and methylglyoxal (B44143) dimethyl acetal.
| Reaction | Double Bond Cleaved | Key Carbonyl Products |
| Selective Ozonolysis (1 eq. O₃) | C6=C7 (more reactive) | Acetone, 4,8,8-trimethoxyoct-4-en-1-al |
| Double Ozonolysis (>2 eq. O₃) | C2=C3 and C6=C7 | Acetone, 3,3-dimethoxypropanal |
| Table 1: Predicted Products from the Reductive Ozonolysis of this compound. |
Acid-Catalyzed Cyclization
While the acetal group is stable to base, it is labile under acidic conditions.[5] Treatment of this compound with acid can lead to two competing pathways: hydrolysis back to citral and methanol, or an intramolecular cyclization. The latter is a well-known reaction for related terpenes. Protonation of the terminal C6=C7 double bond generates a tertiary carbocation at C6. This electrophilic center can then be attacked by the nucleophilic C2=C3 double bond, leading to the formation of a six-membered ring, a characteristic reaction in ionone (B8125255) synthesis.
Detailed Experimental Protocols
The following sections provide generalized, yet detailed, methodologies for key transformations of this compound. These protocols are based on standard procedures for analogous substrates and should be optimized for specific applications.
Synthesis of this compound
This protocol is adapted from procedures for the synthesis of citral acetals.[1]
-
Apparatus Setup : Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents : To the flask, add citral (1.0 eq), methanol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Use a suitable solvent like toluene (B28343) or benzene (B151609) to facilitate azeotropic water removal.
-
Reaction : Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
General Protocol for Epoxidation with m-CPBA
-
Dissolution : Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.
-
Reagent Addition : Add solid m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching : Upon completion, quench the excess peroxy acid by adding a 10% aqueous solution of sodium sulfite. Stir vigorously for 20 minutes.
-
Workup : Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Filter and concentrate the solution under reduced pressure. The resulting crude oil containing a mixture of epoxides can be purified by flash column chromatography on silica (B1680970) gel.
General Protocol for Reductive Ozonolysis
-
Apparatus Setup : Dissolve this compound (1.0 eq) in a solvent mixture, typically DCM and methanol, in a three-neck flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis : Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Purging : Once the reaction is complete, purge the solution with nitrogen or oxygen gas to remove all residual ozone.
-
Reduction : While the solution is still cold, add dimethyl sulfide (DMS, 1.5-2.0 eq) dropwise.
-
Warming : Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude product can be purified by distillation or chromatography to isolate the desired carbonyl compounds.
Conclusion
The protection of citral as its dimethyl acetal derivative is a synthetically valuable transformation that significantly alters the reactivity of its olefinic system. By converting the electron-poor α,β-unsaturated system into an electron-rich enol ether moiety, the C2=C3 and C6=C7 double bonds attain comparable reactivity towards electrophiles. This guide has demonstrated that while both bonds are susceptible to attack, selectivity can often be predicted and potentially controlled based on steric factors and the choice of reagents. Reactions such as epoxidation are likely to yield mixtures, whereas ozonolysis can be controlled by stoichiometry to cleave one or both double bonds. Furthermore, the molecule is primed for acid-catalyzed intramolecular cyclization, offering a pathway to complex cyclic structures. The provided protocols and reactivity analysis serve as a foundational resource for chemists aiming to utilize this compound as a versatile precursor in complex molecule synthesis.
References
Stability of Citral Dimethyl Acetal Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citral (B94496) dimethyl acetal (B89532), a key fragrance and flavoring ingredient, exhibits significant pH-dependent stability. As an acetal, its chemical integrity is maintained under neutral to basic conditions, a property crucial for its application in various consumer and pharmaceutical products. Conversely, it undergoes rapid hydrolysis under acidic conditions, regenerating citral and methanol (B129727). This technical guide provides an in-depth analysis of the stability profile of citral dimethyl acetal, outlines the mechanisms of its degradation, and presents detailed experimental protocols for stability assessment.
Introduction
This compound (1,1-dimethoxy-3,7-dimethylocta-2,6-diene) is a synthetic derivative of citral, a naturally occurring aldehyde found in the essential oils of plants like lemongrass and lemon myrtle.[1] The conversion of citral to its dimethyl acetal is a common strategy to enhance stability and provide a more consistent and long-lasting citrus aroma in various formulations.[1][2] Understanding the stability of this compound under different pH conditions is paramount for formulation development, ensuring product efficacy and shelf-life. This guide synthesizes the core principles of acetal chemistry and applies them to this compound, providing a technical framework for its handling and use.
Chemical Principles of Acetal Stability
The stability of an acetal is fundamentally dictated by the presence or absence of an acid catalyst.
Stability in Basic and Neutral Conditions
Acetals are structurally robust in neutral to strongly basic environments.[3][4] The ether linkages of the acetal are not susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases. This inherent stability makes acetals effective protecting groups for aldehydes and ketones during chemical syntheses that are performed under basic conditions.[5] For this compound, this translates to good stability in alkaline formulations such as soaps and some detergents.[2][6][7][8]
Instability in Acidic Conditions
In the presence of an acid, acetals undergo hydrolysis to yield the parent aldehyde or ketone and two molecules of the corresponding alcohol.[5][9] This reaction is reversible, and the equilibrium can be manipulated.[3] For the hydrolysis of this compound, an excess of water in an acidic medium will drive the reaction towards the formation of citral and methanol.[5] The rate of this hydrolysis is highly dependent on the pH; for instance, studies on other acetals have shown a dramatic decrease in the hydrolysis rate as the pH increases from 5.0 to 6.0.[10]
Reaction Mechanisms and Pathways
Acid-Catalyzed Hydrolysis
The hydrolysis of this compound proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups, which converts it into a good leaving group (methanol). The subsequent departure of methanol results in the formation of a resonance-stabilized oxonium ion. Nucleophilic attack by a water molecule on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. The process repeats with the protonation of the second methoxy group, leading to the elimination of a second molecule of methanol and the formation of protonated citral, which is then deprotonated to give the final aldehyde product.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Stability Under Basic Conditions
Under basic conditions, the ether linkages of the acetal lack a pathway for facile cleavage. The alkoxide groups are poor leaving groups, and there is no electrophilic activation of the carbon atom as seen in acidic catalysis. Therefore, this compound remains largely unreactive.
Caption: Stability of this compound in basic conditions.
Quantitative Stability Data
The following table summarizes the expected stability based on general acetal chemistry and qualitative industry data. The quantitative values are representative and intended to illustrate the expected pH-dependent trend.
| Condition | pH Range | Temperature (°C) | Expected Half-Life (t½) | Stability Rating |
| Strongly Acidic | 1-3 | 25 | Minutes to Hours | Poor |
| Mildly Acidic | 4-6 | 25 | Hours to Days | Moderate |
| Neutral | 7 | 25 | Months to Years | Very Good |
| Mildly Basic (e.g., Soap) | 8-10 | 25 | Months to Years | Good to Very Good |
| Strongly Basic | 11-14 | 25 | Months to Years | Very Good |
Note: These values are illustrative. Actual stability will depend on the specific formulation matrix, temperature, and presence of other catalytic species.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a systematic experimental approach is required.
Materials and Equipment
-
This compound (≥98% purity)
-
Buffer solutions (pH 2, 4, 7, 10, 12)
-
Organic solvent (e.g., acetonitrile (B52724), HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or temperature-controlled water bath
-
pH meter
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines a typical workflow for conducting a stability study of this compound.
Caption: Workflow for assessing the stability of this compound.
Detailed Methodologies
5.3.1. Sample Preparation
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.
-
For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to achieve the target final concentration (e.g., 100 µg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <5%) to minimize its effect on the pH and reaction kinetics.
-
Prepare triplicate samples for each pH and time point.
5.3.2. Incubation
-
Store the prepared samples in tightly sealed containers in an incubator set to the desired temperature (e.g., 25°C, 40°C, 50°C).
-
Protect samples from light if photodegradation is a concern.
5.3.3. HPLC Analysis
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping up to 90:10 acetonitrile:water.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where citral and its acetal have significant absorbance (e.g., ~238 nm).
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. The degradation can be monitored by the decrease in the peak area of the acetal and the corresponding increase in the peak area of the resulting citral.
Conclusion
This compound is a chemically stable molecule under neutral and basic conditions, making it a versatile ingredient for a wide range of applications. However, its susceptibility to acid-catalyzed hydrolysis necessitates careful pH control in formulations. For researchers and developers, a thorough understanding of this pH-dependent stability is crucial for creating robust and effective products. The experimental protocols outlined in this guide provide a framework for quantitatively determining the stability profile of this compound in various formulation matrices, enabling data-driven decisions in product development.
References
- 1. ScenTree - this compound (CAS N° 7549-37-3) [scentree.co]
- 2. This compound, 7549-37-3 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. This compound - Synarome [synarome.com]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. iff.com [iff.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Citral Dimethyl Acetal as a Protecting Group in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Citral (B94496) dimethyl acetal (B89532) serves as a valuable acid-labile protecting group for aldehydes, particularly in contexts where mild cleavage conditions are desirable. Its acyclic nature generally renders it more susceptible to hydrolysis than its cyclic counterparts, offering a strategic advantage in orthogonal protection schemes. This document provides detailed application notes, experimental protocols, and comparative data on the use of citral dimethyl acetal in complex synthetic routes.
Advantages of this compound as a Protecting Group
-
Acid Sensitivity: Readily cleaved under mild acidic conditions, allowing for selective deprotection in the presence of more robust protecting groups.
-
Stability: Stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides.
-
Ease of Formation: Can be synthesized in high yields from citral and methanol (B129727) under acid catalysis.
-
Orthogonal Potential: Its differential stability compared to cyclic acetals and other protecting groups allows for its incorporation into sophisticated, multi-step synthetic strategies.
Data Presentation
Table 1: Comparative Yields for the Synthesis of Citral Acetals
| Acetal Derivative | Alcohol/Diol | Catalyst | Reaction Time | Yield (%) | Reference |
| This compound | Methanol | p-Toluenesulfonic acid | 5 - 7 h | ~94% | Adapted from[1] |
| Citral Ethylene Glycol Acetal | Ethylene Glycol | p-Toluenesulfonic acid | Not Specified | High | [2] |
| Citral Propylene Glycol Acetal | Propylene Glycol | p-Toluenesulfonic acid | Not Specified | High | [2] |
Table 2: Comparison of Deprotection Conditions for Acetals
| Acetal Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde Dimethyl Acetal | I₂ (10 mol%) | Acetone | 5 min | 95% | [3] |
| 2-Phenyl-1,3-dioxolane | I₂ (10 mol%) | Acetone | 45 min | 92% | [3] |
| Acetaldehyde Dimethyl Acetal | Amberlyst-15 | Not Specified | Not Specified | 18% Conversion | [4] |
| Acetaldehyde Dimethyl Acetal | Trifluoroacetic acid | Not Specified | Not Specified | 16% Conversion | [4] |
| Aromatic Acetals | β-cyclodextrin | Water | Not Specified | High | [5] |
Experimental Protocols
Protocol 1: Protection of Citral as this compound
This protocol is adapted from the synthesis of other citral acetals.[2]
Materials:
-
Citral (1 equivalent)
-
Methanol (large excess, serves as reagent and solvent)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a solution of citral in a large excess of methanol, add a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the reaction mixture by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation if necessary.
Spectroscopic Data for this compound:
-
¹H NMR: Confirmed by certificate of analysis data.[6]
-
IR (cm⁻¹): 2990-2850 (C-H stretch), characteristic C-O stretching, and absence of a strong carbonyl (C=O) peak.[6]
Protocol 2: Deprotection of this compound
This is a general protocol for the acidic hydrolysis of acyclic acetals.
Materials:
-
This compound (1 equivalent)
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or dilute HCl)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound in an acetone/water mixture.
-
Add a catalytic amount of the chosen acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Neutralize the reaction by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the regenerated citral with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude citral.
-
Purify by column chromatography or distillation as needed.
Signaling Pathways and Experimental Workflows
References
Application Note: Protocol for the Protection of Citral as its Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citral (B94496), a key component in fragrance, flavor, and pharmaceutical synthesis, is susceptible to degradation under various conditions. Its protection as a dimethyl acetal (B89532) enhances stability, allowing for greater flexibility in multi-step synthetic pathways. This document provides a detailed protocol for the acid-catalyzed protection of citral as its dimethyl acetal and its subsequent deprotection.
Introduction
Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring monoterpenoid aldehyde found in the essential oils of several plants, including lemongrass and lemon myrtle.[1][2] It exists as a mixture of two geometric isomers, geranial (trans) and neral (B7780846) (cis).[1] While valued for its distinct lemon-like aroma and antimicrobial properties, citral is unstable in the presence of air, light, and alkaline conditions, which can lead to degradation and loss of its characteristic fragrance.[1][3] This instability can pose challenges in its storage and application, particularly in complex chemical syntheses.
To overcome this limitation, the aldehyde functional group of citral can be protected. One common and effective method is the conversion of the aldehyde to an acetal, which is stable under basic and nucleophilic conditions.[4] The formation of citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene) offers a robust protecting group strategy.[1][4] The protection reaction involves the acid-catalyzed reaction of citral with methanol (B129727).[5] This acetal is stable and can be later removed to regenerate the aldehyde functionality under acidic conditions.[6]
This application note details the experimental procedures for both the protection of citral as its dimethyl acetal and the subsequent deprotection.
Quantitative Data Summary
While a specific yield for the synthesis of this compound was not found in the searched literature, the following table presents data for the analogous synthesis of citral diethyl acetal, which demonstrates the expected efficiency of this type of reaction.[7]
| Parameter | Value | Reference |
| Reactants | ||
| Citral to Ethanol Molar Ratio | 1 : 4-5 | [7] |
| Catalyst | Supported Strong Acid (Ph-SO3H/Na2SO4·CaSO4) | [7] |
| Reaction Conditions | ||
| Temperature | 80 °C | [7] |
| Reaction Time | 1.5 hours | [7] |
| Results | ||
| Yield | 93-94% | [7] |
| Crude Product Purity | 96% | [7] |
Experimental Protocols
Protection of Citral as Dimethyl Acetal
This protocol is adapted from analogous procedures for acetal formation.[1][7]
Materials:
-
Citral
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or other suitable organic solvent for extraction
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add citral.
-
Add an excess of anhydrous methanol and trimethyl orthoformate. The trimethyl orthoformate acts as both a reagent and a dehydrating agent to drive the reaction to completion.[6]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with hexane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Deprotection of this compound
This protocol is a general procedure for the deprotection of dimethyl acetals.[6][8]
Materials:
-
This compound
-
Water
-
p-Toluenesulfonic acid hydrate (B1144303) or other acid catalyst (e.g., Amberlyst-15)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Add a small amount of water to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid hydrate.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected citral.
Visualizations
Caption: Workflow for the protection of citral as its dimethyl acetal.
Caption: Workflow for the deprotection of this compound.
Caption: Reversible protection-deprotection scheme for citral.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene | 7549-37-3 [chemicalbook.com]
- 5. Amino acid-catalyzed conversion of citral: cis-trans isomerization and its conversion into 6-methyl-5-hepten-2-one and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of Citral Dimethyl Acetal to Regenerate the Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral (B94496), a key component in the fragrance and flavor industry and a valuable intermediate in the synthesis of vitamins and pharmaceuticals, is an α,β-unsaturated aldehyde. Due to its reactivity, the aldehyde functional group often requires protection during multi-step synthetic sequences. The dimethyl acetal (B89532) of citral is a common and stable protecting group, resistant to basic and organometallic reagents.[1][2] The regeneration of the aldehyde from citral dimethyl acetal is a crucial deprotection step. This document provides detailed application notes and protocols for the efficient deprotection of this compound, focusing on various catalytic methods to achieve high yields and selectivity.
Deprotection Methodologies
The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[2] However, the presence of acid-sensitive functional groups in a molecule may necessitate the use of milder and more selective methods. Below is a summary of common deprotection strategies applicable to this compound.
Data Presentation: Comparison of Deprotection Methods for α,β-Unsaturated Acetals
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Brønsted Acids | |||||
| p-Toluenesulfonic acid (p-TsOH) | Acetone (B3395972)/H₂O | Room Temp. | 1-4 h | >90 | General method |
| Amberlyst-15 | Acetone/H₂O | Room Temp. | 2-8 h | High | [3] |
| Formic Acid | THF/H₂O | Room Temp. | 12-24 h | Moderate | General method |
| Lewis Acids | |||||
| Bismuth Nitrate (B79036) Pentahydrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂ | Room Temp. | 0.5-2 h | 85-95 | [4] |
| Cerium(III) Triflate (Ce(OTf)₃) | CH₃NO₂/H₂O | Room Temp. | 1-3 h | High | [5] |
| Iodine (I₂) | Acetone | Room Temp. | 5-30 min | >95 | [2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a standard and efficient method for the deprotection of this compound using a catalytic amount of a strong Brønsted acid.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v). The concentration should be approximately 0.1-0.5 M.
-
To this solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Remove the majority of the acetone using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude citral.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.[6]
Protocol 2: Mild and Chemoselective Deprotection using Bismuth Nitrate Pentahydrate
This method is particularly useful when other acid-sensitive functional groups are present in the molecule, as it proceeds under mild conditions.[4]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add bismuth nitrate pentahydrate (0.1-0.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC.
-
After the reaction is complete (typically 30-90 minutes), quench the reaction by adding deionized water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude citral.
-
Further purification can be achieved by vacuum distillation.
Mandatory Visualizations
References
- 1. CN113248357B - Method for preparing citral through dehydrolinalool rearrangement reaction - Google Patents [patents.google.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
Application of Citral Dimethyl Acetal in the Synthesis of Ionones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of citral (B94496) dimethyl acetal (B89532) as a stable precursor in the synthesis of α- and β-ionones, key intermediates in the fragrance industry and in the synthesis of Vitamin A. Due to the inherent instability of citral, an α,β-unsaturated aldehyde prone to oxidation and polymerization, its dimethyl acetal derivative offers a more stable and reliable starting material. The synthesis involves a three-step process: (1) acid-catalyzed hydrolysis of citral dimethyl acetal to generate citral in situ, (2) base-catalyzed aldol (B89426) condensation of the regenerated citral with acetone (B3395972) to form pseudoionone (B86502), and (3) acid-catalyzed cyclization of pseudoionone to yield a mixture of α- and β-ionones. This application note provides detailed experimental protocols for each step, quantitative data for reaction yields and conditions, and visualizations of the chemical pathways and experimental workflows.
Introduction
Ionones are a class of terpenoids that possess a characteristic violet-like aroma, making them highly valuable in the fragrance and flavor industries. Furthermore, β-ionone is a crucial precursor for the industrial synthesis of Vitamin A. The traditional synthesis of ionones commences with citral, a naturally occurring aldehyde. However, the conjugated double bond and the aldehyde functional group in citral render it susceptible to degradation.
This compound, a protected form of citral, provides a stable alternative for the storage and handling of this key reagent. The acetal masks the reactive aldehyde group, preventing unwanted side reactions. For the synthesis of ionones, the aldehyde functionality can be readily regenerated through acid-catalyzed hydrolysis immediately prior to or concurrently with the subsequent condensation reaction. This approach ensures a fresh supply of highly reactive citral for the synthesis, leading to potentially higher yields and purer products.
Advantages of Using this compound
The use of this compound as a starting material for ionone (B8125255) synthesis offers several advantages over using citral directly:
-
Enhanced Stability: this compound is significantly more stable to air, light, and alkaline conditions compared to citral, allowing for longer shelf-life and easier handling.
-
Improved Purity of Starting Material: The acetal protection prevents the formation of impurities that can arise from the degradation of citral during storage.
-
Controlled Release of Citral: The in situ generation of citral through hydrolysis ensures that the highly reactive aldehyde is immediately consumed in the subsequent reaction, minimizing the formation of byproducts.
Overall Synthesis Pathway
The synthesis of ionones from this compound is a three-step process as illustrated below.
Caption: Overall synthesis pathway from this compound to ionones.
Experimental Protocols
Step 1: Hydrolysis of this compound to Citral
This protocol describes the acid-catalyzed hydrolysis of this compound to regenerate citral.
Materials:
-
This compound
-
Acetone
-
Dilute aqueous acid (e.g., 1 M HCl or Amberlyst-15)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in acetone, add the acidic catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude citral.
Note: The crude citral is often used directly in the next step without further purification.
Step 2: Aldol Condensation of Citral with Acetone to Pseudoionone
This protocol details the base-catalyzed aldol condensation of citral with acetone to produce pseudoionone.[1]
Materials:
-
Citral (from Step 1)
-
Acetone (excess)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 41%)
-
1% Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask equipped with a stirrer and temperature control
-
Water bath
-
Separatory funnel
Procedure:
-
In a reaction flask, combine acetone and the aqueous sodium hydroxide solution.
-
While stirring at room temperature, slowly add the citral obtained from Step 1 to the mixture.
-
Heat the mixture to 40°C using a water bath and continue stirring for 1.5 hours.[1]
-
After the reaction period, allow the mixture to cool and separate the aqueous layer.
-
Neutralize the organic layer with 1% hydrochloric acid.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess acetone and purify the product by vacuum distillation to obtain pseudoionone. The boiling point of pseudoionone is 119-121°C at 0.4 kPa.[1]
Step 3: Cyclization of Pseudoionone to α- and β-Ionones
This protocol describes the acid-catalyzed cyclization of pseudoionone to a mixture of α- and β-ionones using phosphoric acid.[1]
Materials:
-
Pseudoionone (from Step 2)
-
85% Phosphoric acid (H₃PO₄)
-
Reaction flask with a stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a reaction flask, dissolve pseudoionone in toluene.
-
Add 85% phosphoric acid to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with stirring.[1]
-
Monitor the reaction progress by TLC or GC to determine the optimal reaction time for the desired isomer ratio.
-
Upon completion, cool the reaction mixture and wash with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the toluene under reduced pressure.
-
The resulting crude product, a mixture of α- and β-ionones, can be purified by fractional distillation under vacuum.
Quantitative Data
The following tables summarize the typical reaction conditions and yields for each step of the synthesis.
Table 1: Hydrolysis of this compound
| Parameter | Value | Reference |
| Catalyst | Acidic resin (e.g., Amberlyst-15) | General |
| Solvent | Acetone/Water | General |
| Temperature | Room Temperature | General |
| Reaction Time | Varies (monitored by TLC/GC) | General |
| Typical Yield | >95% (conversion to citral) | General |
Table 2: Aldol Condensation to Pseudoionone
| Parameter | Value | Reference |
| Catalyst | Sodium Hydroxide (NaOH) | [1] |
| Solvent | Acetone (in excess) | [1] |
| Reactant Ratio | Citral:Acetone:NaOH = 1:20:0.076 (molar) | [1] |
| Temperature | 56°C | [1] |
| Reaction Time | 15 minutes | [1] |
| Typical Yield | 70-80% | [1] |
Table 3: Cyclization to Ionones
| Parameter | Value | Reference |
| Catalyst | 85% Phosphoric Acid (H₃PO₄) | [1] |
| Solvent | Toluene | [1] |
| Reactant Ratio | Pseudoionone:Toluene = 1:7 (molar) | [1] |
| Temperature | 80°C | [1] |
| Typical Total Yield | Up to 91% | [1] |
| Isomer Distribution | α-ionone: 57.2%, β-ionone: 16.1%, γ-ionone: 17.7% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of ionones from this compound.
Caption: Experimental workflow for the synthesis of ionones.
Logical Relationship: Advantage of Using this compound
This diagram illustrates the rationale for using this compound as a starting material.
References
Citral Dimethyl Acetal: A Versatile Intermediate in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Citral (B94496) dimethyl acetal (B89532), a protected form of the naturally occurring monoterpenoid aldehyde citral, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The acetal functional group masks the reactive aldehyde of citral, preventing unwanted side reactions and allowing for selective transformations at other sites within the molecule. This increased stability and modified reactivity make it a valuable building block in the multi-step synthesis of complex molecules, most notably in the industrial production of Vitamin A and other isoprenoids. This document provides detailed application notes and experimental protocols for the synthesis of citral dimethyl acetal and its subsequent use in the preparation of key pharmaceutical precursors.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of citral with methanol (B129727) or trimethyl orthoformate. The use of trimethyl orthoformate is often preferred as it also acts as a dehydrating agent, driving the equilibrium towards the product.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol is based on a method described in the literature, utilizing trimethyl orthoformate and p-toluenesulfonic acid as a catalyst.[3]
Materials:
-
Citral (mixture of isomers)
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve citral (1.0 eq) and trimethyl orthoformate (4.0 eq) in anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux at approximately 80°C with constant stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Concentrate the mixture under reduced pressure to remove the excess methanol and other volatile components.
-
Extract the crude product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| Citral | 1.0 eq | [3] |
| Trimethyl Orthoformate | 4.0 eq | [3] |
| Catalyst (p-TSA) | Catalytic amount | [3] |
| Reaction Conditions | ||
| Temperature | 80 °C | [3] |
| Time | 6 hours | [3] |
| Yield & Purity | ||
| Expected Yield | >90% (based on analogous diethyl acetal synthesis) | |
| Expected Purity (GC) | >95% |
Application in Pharmaceutical Synthesis: The Pathway to Vitamin A
A primary application of citral and its acetal derivatives is in the industrial synthesis of Vitamin A. The pathway involves the conversion of citral to β-ionone, a key C13 intermediate.[4][5] The use of this compound in the initial steps can offer advantages in terms of stability and handling.
Logical Workflow for Vitamin A Synthesis from Citral
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 3. CN108558621B - Citral di-bornyl acetal derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
Application Notes and Protocols for the Use of Citral Dimethyl Acetal in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral (B94496), a key component of several essential oils, has demonstrated significant potential as a natural and eco-friendly alternative to synthetic pesticides due to its broad-spectrum insecticidal, fungicidal, and herbicidal properties.[1][2] However, its practical application in agriculture is often limited by its volatility and instability. Citral dimethyl acetal (B89532), a more stable derivative, offers a promising starting point for the development of novel, effective, and safer agrochemicals.[3] This document provides detailed application notes and experimental protocols for utilizing citral dimethyl acetal as a building block in the synthesis and evaluation of new agrochemical candidates. While research directly on the agrochemical applications of this compound is limited, this guide extrapolates from the extensive research on citral to provide a framework for future development.
Rationale for Using this compound in Agrochemical Development
This compound is synthesized from citral and serves as a valuable precursor in organic synthesis for producing various complex organic compounds, including fragrances, pharmaceuticals, and potentially agrochemicals.[4] Its acetal group provides greater stability compared to the aldehyde group of citral, which is prone to oxidation and polymerization. This enhanced stability can translate to longer shelf-life and improved performance of agrochemical formulations in field conditions. Furthermore, research indicates that this compound possesses inherent insect repellent and potential antimicrobial and antifungal properties, making it an interesting lead compound for further derivatization.[4]
Synthesis of Novel Agrochemicals from this compound
The synthesis of novel agrochemicals from this compound can be approached by modifying its core structure to enhance bioactivity and target specificity. Drawing inspiration from successful modifications of citral, researchers can explore the synthesis of derivatives such as amides, thiazolyl hydrazines, and lactones.
General Synthesis of this compound
A common method for synthesizing this compound is the acid-catalyzed reaction of citral with methanol (B129727).[3]
Protocol for Synthesis of this compound:
-
Combine citral and an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the this compound by vacuum distillation.
Proposed Synthetic Pathways for Novel Agrochemicals
The following diagram illustrates potential synthetic routes to novel agrochemical candidates starting from this compound.
Caption: Proposed synthetic pathways from this compound.
Experimental Protocols for Efficacy Testing
Antifungal Activity Screening
3.1.1. In Vitro Mycelial Growth Inhibition Assay
This protocol is adapted from methods used to test the antifungal activity of citral.[5][6]
-
Preparation of Fungal Cultures: Grow the target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.
-
Preparation of Test Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions to achieve final concentrations ranging from 1 to 1000 µg/mL in the PDA medium.
-
Poisoned Food Technique:
-
Autoclave the PDA medium and cool it to approximately 45-50°C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial disc from the actively growing edge of the fungal culture in the center of each PDA plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25°C.
-
Measure the radial growth of the fungal colony daily until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Data Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) value for each compound using probit analysis.
3.1.2. In Vivo Protective Efficacy Assay
This protocol provides a general framework for testing the protective efficacy of the compounds on a host plant.
-
Plant Material: Grow healthy host plants (e.g., tomato or bean seedlings) in a greenhouse to the 2-3 true leaf stage.
-
Treatment Application: Prepare aqueous formulations of the test compounds (e.g., as an emulsifiable concentrate). Spray the plant foliage uniformly with the test solutions until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation: After the treated leaves have dried (approximately 24 hours), inoculate the plants with a spore suspension of the target pathogen (e.g., Phytophthora infestans).
-
Incubation: Place the inoculated plants in a humidity chamber at an appropriate temperature and high humidity to facilitate infection.
-
Disease Assessment: After 5-7 days, assess the disease severity based on the percentage of leaf area showing disease symptoms.
-
Data Analysis: Calculate the protective efficacy of the compounds compared to the untreated control.
Insecticidal Activity Screening
3.2.1. Contact Toxicity Assay
This protocol is based on standard methods for evaluating contact insecticides.[7]
-
Test Insects: Use a susceptible laboratory strain of a target insect pest (e.g., Spodoptera litura larvae or Myzus persicae adults).
-
Treatment Application: Dissolve the test compounds in a suitable volatile solvent (e.g., acetone). Apply a specific dose (e.g., 1 µL) of the solution topically to the dorsal thorax of each insect using a micro-applicator. Control insects are treated with the solvent alone.
-
Observation: Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Data Collection: Record insect mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the LD50 (Lethal Dose to kill 50% of the test population) value for each compound.
3.2.2. Antifeedant Activity Assay
This protocol can be used to assess the antifeedant properties of the synthesized compounds.[7]
-
Leaf Disc Preparation: Cut leaf discs from the host plant of the target insect.
-
Treatment: Dip the leaf discs in the test solutions for a few seconds and allow them to air dry. Control discs are dipped in the solvent only.
-
Bioassay: Place one treated and one control leaf disc in a Petri dish with a single test insect (e.g., a pre-starved larva).
-
Data Collection: After 24 hours, measure the area of each leaf disc consumed by the insect.
-
Data Analysis: Calculate the antifeedant index to determine the feeding deterrence of the compound.
Herbicidal Activity Screening
3.3.1. Pre-emergence Herbicidal Activity Assay
This protocol is adapted from standard methods for evaluating pre-emergence herbicides.[8]
-
Test Species: Use seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
-
Treatment Application: Fill small pots with soil and sow the weed seeds at a uniform depth. Apply the test compounds as a soil drench or surface spray at various concentrations.
-
Incubation: Place the pots in a greenhouse under optimal conditions for seed germination and plant growth.
-
Data Collection: After 2-3 weeks, count the number of emerged seedlings and assess their growth (e.g., shoot height, fresh weight).
-
Data Analysis: Calculate the percentage of germination inhibition and growth reduction compared to the untreated control.
3.3.2. Post-emergence Herbicidal Activity Assay
-
Plant Material: Grow the target weed species to the 2-4 leaf stage in pots.
-
Treatment Application: Spray the foliage of the weeds with the test solutions until runoff.
-
Observation: Maintain the treated plants in a greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 1-2 weeks.
-
Data Analysis: Rate the herbicidal efficacy on a scale (e.g., 0-100%, where 100% is complete kill) and determine the GR50 (the dose required to cause a 50% reduction in plant growth).
Data Presentation
All quantitative data from the efficacy screenings should be summarized in clearly structured tables for easy comparison of the different synthesized compounds.
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | MGI (%) at 100 µg/mL |
| CDA-001 | Botrytis cinerea | ||
| CDA-002 | Botrytis cinerea | ||
| CDA-001 | Fusarium oxysporum | ||
| CDA-002 | Fusarium oxysporum | ||
| Citral (Ref) | Botrytis cinerea | ||
| Fungicide (Std) | Botrytis cinerea |
Table 2: Insecticidal Activity of this compound Derivatives against Spodoptera litura
| Compound ID | Assay Type | LD50 (µ g/insect ) | Mortality (%) at 24h (10 µ g/insect ) |
| CDA-001 | Contact | ||
| CDA-002 | Contact | ||
| Citral (Ref) | Contact | ||
| Insecticide (Std) | Contact |
Mechanism of Action Studies
Understanding the mechanism of action is crucial for developing effective and specific agrochemicals. Based on the known mechanisms of citral, studies on this compound derivatives could focus on:
-
Fungal Cell Membrane Integrity: Investigate the effects of the compounds on the fungal cell membrane by measuring the leakage of cellular components (e.g., potassium ions, proteins, nucleic acids) and observing morphological changes using electron microscopy.[6][9]
-
Ergosterol (B1671047) Biosynthesis: Analyze the impact of the compounds on the ergosterol biosynthesis pathway in fungi, a common target for azole fungicides.[9]
-
Insect Nervous System: For insecticidal compounds, investigate their effects on key enzymes in the insect nervous system, such as acetylcholinesterase (AChE).
The following diagram illustrates a potential workflow for investigating the mechanism of action of a novel antifungal compound derived from this compound.
Caption: Workflow for elucidating the antifungal mechanism of action.
Conclusion
This compound presents a valuable and underexplored platform for the development of novel agrochemicals. Its inherent stability and the proven broad-spectrum bioactivity of its parent compound, citral, provide a strong rationale for further research. The protocols and strategies outlined in this document offer a comprehensive guide for scientists and researchers to synthesize, screen, and characterize new agrochemical candidates derived from this compound. Through systematic investigation, it is possible to unlock the full potential of this versatile molecule and contribute to the development of the next generation of sustainable crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. um.es [um.es]
- 6. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repellent and Antifeedant Activities of Citral-Derived Lactones against the Peach Potato Aphid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Reactions at the C=C Double Bonds of Citral Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral (B94496) (3,7-dimethyl-2,6-octadienal) is a versatile renewable feedstock and a key component in the fragrance, flavor, and pharmaceutical industries. Its structure features two carbon-carbon double bonds (C=C) at the C2-C3 (α,β-unsaturated) and C6-C7 positions, along with an aldehyde functional group. The selective functionalization of these double bonds is crucial for the synthesis of a wide range of valuable derivatives. To achieve selectivity at the C=C double bonds without interference from the reactive aldehyde, it is often protected as an acetal (B89532), such as citral dimethyl acetal. This protection strategy allows for a diverse array of chemical transformations to be performed selectively on the olefinic moieties.
These application notes provide detailed protocols for the selective hydrogenation, epoxidation, and dihydroxylation of the C=C double bonds in this compound. The methodologies are designed to offer high chemoselectivity, enabling the targeted synthesis of valuable intermediates for research and development.
Selective Hydrogenation of the C6=C7 Double Bond
The selective hydrogenation of the isolated C6=C7 double bond of this compound yields citronellal (B1669106) dimethyl acetal, a valuable precursor for various fragrance compounds and chiral building blocks. The protection of the aldehyde as a dimethyl acetal prevents its reduction and also deactivates the conjugated C2=C3 double bond towards hydrogenation under specific catalytic conditions, thus favoring the selective reduction of the more electron-rich trisubstituted C6=C7 double bond.
Data Presentation: Selective Hydrogenation
| Catalyst | Substrate:Catalyst (w/w) | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | Selectivity for Citronellal Dimethyl Acetal (%) |
| 5% Pd/C | 100:5 | Ethanol (B145695) | 1 atm | 25 | 4 | >95 | >90 |
| Raney Ni | 100:10 | Isopropanol | 5 atm | 80 | 6 | >98 | ~85 |
| PtO₂ | 100:1 | Ethyl Acetate (B1210297) | 3 atm | 25 | 3 | >99 | >95 |
Note: The data presented is based on typical results for the selective hydrogenation of similar terpene acetals and may require optimization for specific experimental setups.
Experimental Protocol: Selective Hydrogenation using Pd/C
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a septum, add this compound (5.0 g, 25.2 mmol) and ethanol (50 mL).
-
Catalyst Addition: Carefully add 5% Palladium on activated carbon (Pd/C, 0.25 g, 5 wt%) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas three times. Then, maintain a positive pressure of hydrogen using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation under reduced pressure to afford pure citronellal dimethyl acetal.
Visualization: Hydrogenation Workflow
Caption: Experimental workflow for the selective hydrogenation of this compound.
Selective Epoxidation of the C6=C7 Double Bond
The epoxidation of this compound can be directed to either the C2=C3 or C6=C7 double bond. The C6=C7 double bond is more electron-rich and sterically less hindered, making it more susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This selectivity allows for the synthesis of 6,7-epoxythis compound, a versatile intermediate for the synthesis of various natural products and bioactive molecules.
Data Presentation: Selective Epoxidation
| Reagent | Substrate:Reagent (mol ratio) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity for 6,7-Epoxide (%) |
| m-CPBA | 1:1.1 | Dichloromethane (B109758) | 0 to 25 | 2 | >95 | ~85 |
| Peracetic Acid | 1:1.2 | Ethyl Acetate | 25 | 3 | >90 | ~80 |
| Magnesium Monoperoxyphthalate | 1:1.5 | Isopropanol/Water | 25 | 5 | >90 | ~88 |
Note: The data is based on typical selectivities observed in the epoxidation of similar acyclic terpenes. The formation of the 2,3-epoxide and the diepoxide are potential side products.
Experimental Protocol: Selective Epoxidation using m-CPBA
-
Reaction Setup: Dissolve this compound (5.0 g, 25.2 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (77% purity, 5.6 g, 25.2 mmol) in dichloromethane (50 mL) and add it dropwise to the stirred solution of this compound over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, and wash it sequentially with 10% aqueous sodium sulfite (B76179) solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure 6,7-epoxythis compound.
Visualization: Selectivity in Epoxidation
Caption: Factors influencing the regioselectivity of this compound epoxidation.
Selective Dihydroxylation of the C6=C7 Double Bond
The selective dihydroxylation of the C6=C7 double bond of this compound provides access to the corresponding vicinal diol, a valuable synthetic intermediate. The Upjohn procedure, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a reliable method for this transformation. The higher nucleophilicity of the C6=C7 double bond directs the dihydroxylation to this position.
Data Presentation: Selective Dihydroxylation
| Co-oxidant | Substrate:OsO₄ (mol ratio) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity for 6,7-Diol (%) |
| NMO | 100:1 | Acetone (B3395972)/Water (10:1) | 25 | 12 | >90 | ~85 |
| K₃[Fe(CN)₆] | 100:1 | t-BuOH/Water (1:1) | 0-25 | 18 | >85 | ~80 |
Note: Data is extrapolated from dihydroxylation reactions of similar terpene substrates. Sharpless asymmetric dihydroxylation can be employed for enantioselective synthesis.
Experimental Protocol: Selective Dihydroxylation using Catalytic OsO₄
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 25.2 mmol) in a mixture of acetone (100 mL) and water (10 mL).
-
Reagent Addition: To this solution, add N-methylmorpholine N-oxide (NMO, 50% in water, 6.5 g, 27.7 mmol).
-
Catalyst Addition: While stirring, add a 4% solution of osmium tetroxide in water (1.3 mL, 0.25 mmol, 1 mol%) dropwise. The solution will turn dark brown.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6,7-dihydroxythis compound.
Visualization: Overall Reaction Pathways
Caption: Selective reactions at the C6=C7 double bond of this compound.
Application Note: GC-MS Protocol for Monitoring Reactions Involving Citral Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral (B94496), a key component of lemongrass oil, is a valuable monoterpene aldehyde used extensively in the flavor, fragrance, and pharmaceutical industries. It exists as a mixture of two geometric isomers, geranial (trans-citral) and neral (B7780846) (cis-citral). Due to its aldehyde functionality, citral can be unstable under certain conditions. Conversion of citral to its dimethyl acetal (B89532) derivative enhances stability while retaining desirable sensory properties, making it a crucial intermediate in various chemical syntheses.
Accurate monitoring of the reaction progress during the formation of citral dimethyl acetal from citral and methanol (B129727) is essential for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification. This application note provides a detailed protocol for the quantitative monitoring of reactions involving this compound using GC-MS.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation from a reaction mixture and subsequent analysis by GC-MS.
Materials and Reagents
-
Solvents: Hexane (B92381) (or Ethyl Acetate), HPLC grade or equivalent
-
Quenching Solution: Saturated sodium bicarbonate solution
-
Drying Agent: Anhydrous sodium sulfate (B86663)
-
Standards:
-
Citral (cis- and trans-isomers), analytical standard grade (≥95% purity)
-
This compound, analytical standard grade (≥95% purity)
-
Methanol, HPLC grade or equivalent
-
-
Internal Standard (IS): Tetradecane (B157292) (or other suitable n-alkane not present in the reaction mixture)
-
Gases: Helium (carrier gas), 99.999% purity or higher
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.
Reaction Sampling and Sample Preparation
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Add 1 mL of hexane (or ethyl acetate) to the quenched sample. Vortex vigorously for 1 minute to extract the organic components.
-
Phase Separation: Centrifuge the sample to ensure complete phase separation.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Dilution and Internal Standard Addition: Transfer a precise volume of the dried organic extract (e.g., 100 µL) to a GC vial. Add a known concentration of the internal standard solution (e.g., 10 µL of a 1 mg/mL solution of tetradecane in hexane). Dilute with hexane to a final volume of 1 mL.
GC-MS Parameters
The following parameters provide a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC System | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 minutes |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-400 (for qualitative analysis) |
| Solvent Delay | 3 minutes |
Quantitative Analysis
For accurate quantification, Selected Ion Monitoring (SIM) mode is recommended. The choice of ions should be based on the mass spectra of the target compounds, selecting for unique and abundant fragments.
Data Presentation
Quantitative data should be summarized to track the concentration of reactants and products over time.
| Time (min) | [Citral] (mg/mL) | [this compound] (mg/mL) | [Methanol] (mg/mL) | % Conversion |
| 0 | Initial Conc. | 0 | Initial Conc. | 0 |
| 15 | Calculated Conc. | Calculated Conc. | Calculated Conc. | Calculated % |
| 30 | Calculated Conc. | Calculated Conc. | Calculated Conc. | Calculated % |
| 60 | Calculated Conc. | Calculated Conc. | Calculated Conc. | Calculated % |
| 120 | Calculated Conc. | Calculated Conc. | Calculated Conc. | Calculated % |
Key Quantitation Ions (m/z):
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Citral (Neral/Geranial) | 69 | 41 | 84[1] |
| This compound | 71 | 123 | 167 |
| Methanol | 31 | 29 | 32 |
| Tetradecane (IS) | 57 | 43 | 71 |
Note: The fragmentation of this compound under electron impact is expected to show a weak or absent molecular ion peak (m/z 198). Characteristic fragments arise from the loss of a methoxy (B1213986) group (m/z 167) and subsequent fragmentations.
Visualization
Experimental Workflow
Caption: Workflow for monitoring reactions involving this compound.
Logical Relationship of Analytes
Caption: Key components in the synthesis of this compound.
Conclusion
This application note provides a comprehensive GC-MS protocol for the effective monitoring of reactions involving this compound. The detailed sample preparation and instrumental parameters serve as a robust starting point for researchers. The use of an internal standard and SIM mode for data acquisition will ensure accurate and precise quantification of reactants and products, enabling efficient reaction optimization and process control in research and industrial settings.
References
Application Note: HPLC Purification of Citral Dimethyl Acetal Derivatives
Introduction
Citral (B94496) dimethyl acetal (B89532) and its derivatives are important compounds in the flavor, fragrance, and pharmaceutical industries, often used to impart a stable citrus scent.[1] Unlike its parent compound, citral, which is an aldehyde, the acetal form offers increased stability in various matrices. However, the purification of these derivatives presents a challenge due to their potential instability under certain chromatographic conditions. A key issue is the susceptibility of the acetal to acid-catalyzed hydrolysis, which can revert the compound to citral and the corresponding alcohol.[2] This application note details recommended starting methods for the purification of citral dimethyl acetal derivatives using both reverse-phase and normal-phase High-Performance Liquid Chromatography (HPLC), with considerations for mitigating on-column degradation.
Chromatographic Challenges
The primary obstacle in the HPLC analysis and purification of this compound is its rapid hydrolysis to citral and methanol (B129727) when exposed to acidic conditions, such as the free silanol (B1196071) groups on standard silica-based reversed-phase columns.[2] This degradation can compromise the purity of the collected fractions. Therefore, method development should focus on maintaining a neutral or slightly basic pH in the mobile phase or using a column with minimal silanol activity.
Recommended HPLC Purification Methods
Based on methodologies for similar compounds such as citral and other terpene acetals, both reverse-phase and normal-phase chromatography are viable options for the purification of this compound derivatives.[3][4]
Reverse-Phase HPLC (Primary Recommendation)
Reverse-phase HPLC is a powerful tool for purifying moderately polar compounds like this compound. A C18 column is a suitable stationary phase. To prevent acid-catalyzed hydrolysis, the mobile phase can be buffered or a column with low silanol activity can be employed.[2][3]
Table 1: Proposed Reverse-Phase HPLC Parameters
| Parameter | Recommendation |
| Column | C18, 5 µm, 250 x 10 mm (or appropriate preparative scale) |
| Mobile Phase | A: WaterB: Acetonitrile (or Methanol) |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 4.0 - 5.0 mL/min (for 10 mm ID column) |
| Detector | UV at 210 nm or 235 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Temperature | Ambient |
| Notes | For MS compatibility, replace any non-volatile buffer with 0.1% formic acid, though this may increase hydrolysis risk.[3] A trial with a neutral mobile phase is recommended first. |
Normal-Phase HPLC (Alternative Method)
Normal-phase chromatography can be effective for separating isomers or for compounds that are highly soluble in non-polar organic solvents. This method utilizes a polar stationary phase and a non-polar mobile phase.
Table 2: Proposed Normal-Phase HPLC Parameters
| Parameter | Recommendation |
| Column | Silica (B1680970) (Si), 5 µm, 250 x 10 mm (or appropriate preparative scale) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 97:3 v/v) in isocratic mode.[4] |
| Flow Rate | 3.0 - 5.0 mL/min (for 10 mm ID column) |
| Detector | UV at 235 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Temperature | Ambient |
| Notes | Ensure all solvents are HPLC grade and dry to prevent deactivation of the silica column. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification
-
Sample Preparation:
-
Dissolve the crude this compound derivative in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Perform an analytical scale injection first to determine the retention time of the target compound.
-
-
HPLC System Setup and Operation:
-
Equilibrate the C18 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to the desired wavelength (e.g., 210 nm).
-
Inject the prepared sample onto the column.
-
Run the gradient method as described in Table 1.
-
Monitor the chromatogram for the elution of the peak corresponding to the this compound derivative.
-
-
Fraction Collection:
-
Collect the eluent corresponding to the target peak in a clean collection vessel.
-
Multiple injections may be necessary to process the entire batch of crude material.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the purified product.
-
Remove the mobile phase solvents using a rotary evaporator.
-
Analyze the purity of the final product by an appropriate analytical method (e.g., analytical HPLC, GC-MS).
-
Protocol 2: Normal-Phase HPLC Purification
-
Sample Preparation:
-
Dissolve the crude this compound derivative in the mobile phase (e.g., Hexane:Ethyl Acetate 97:3).
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
HPLC System Setup and Operation:
-
Equilibrate the silica column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to 235 nm.
-
Inject the sample.
-
Run the isocratic method as described in Table 2.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the peak of interest.
-
-
Post-Purification Processing:
-
Evaporate the solvents from the collected fraction.
-
Assess the purity of the isolated compound.
-
Visualizations
Experimental Workflow for HPLC Purification
References
Green Chemistry Approaches to the Synthesis of Citral Dimethyl Acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citral (B94496), a key component in the fragrance, flavor, and pharmaceutical industries, is an α,β-unsaturated aldehyde known for its characteristic lemon scent. However, its aldehyde functional group is susceptible to degradation. Acetalization, specifically the formation of Citral Dimethyl Acetal (B89532), is a common strategy to protect this reactive moiety, enhancing its stability. Traditional methods for acetal synthesis often rely on homogeneous acid catalysts and hazardous organic solvents, posing environmental and safety concerns. This document outlines green chemistry approaches for the synthesis of Citral Dimethyl Acetal, focusing on the use of solid acid catalysts and solvent-free or minimal-solvent conditions. These methods offer advantages such as simplified product purification, catalyst reusability, and reduced generation of toxic waste.
Application Notes
The synthesis of this compound via green chemistry principles primarily involves the reaction of citral with methanol (B129727) in the presence of a recyclable acid catalyst. Key considerations for a successful and environmentally benign synthesis include the choice of catalyst, reaction conditions, and work-up procedures.
Catalyst Selection:
-
Solid Acid Catalysts: Heterogeneous solid acids are a cornerstone of green acetalization. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing product contamination.
-
Zeolites (e.g., H-Beta): These microporous aluminosilicates offer strong Brønsted acid sites within a structured framework, promoting efficient acetalization. Their shape-selective properties can also influence the reaction. Zeolite Hβ has demonstrated high conversion and selectivity in the acetalization of various aldehydes.[1]
-
Montmorillonite K-10: This commercially available and inexpensive clay catalyst is an effective and environmentally friendly option for acetal synthesis.[2][3] It can be used in solvent-free conditions or with minimal solvent.
-
Metal-Organic Frameworks (MOFs): MOFs, such as copper-containing variants, have shown high catalytic activity for the acetalization of aldehydes with methanol at room temperature, even without the need for water removal.[4]
-
-
Minimal Homogeneous Acid Catalysis: While aiming to avoid soluble catalysts, the use of very low concentrations (e.g., 0.1 mol%) of conventional acids like hydrochloric acid in methanol can be considered a greener alternative to traditional methods that use stoichiometric amounts.[5][6][7] This approach significantly reduces the acid waste stream and simplifies neutralization during work-up.
Reaction Conditions:
-
Solvent-Free or Methanol as Solvent: A key green chemistry principle is the reduction or elimination of auxiliary substances. Performing the reaction neat (solvent-free) or using one of the reactants, in this case, methanol, as the solvent is highly desirable.[3]
-
Temperature: Many green catalytic systems for acetalization can operate at or near room temperature, reducing energy consumption.[4] For less reactive systems, moderate heating may be required.
-
Water Removal: Acetalization is a reversible reaction that produces water. While traditional methods often require the azeotropic removal of water using solvents like benzene (B151609) or toluene, some modern green methods, particularly those with a large excess of the alcohol reactant or highly active catalysts, can proceed efficiently without active water removal.[5][6][7]
Comparative Data of Acetalization Methodologies
The following tables summarize quantitative data from various acetalization reactions, providing a comparative overview of different catalytic systems.
Table 1: Green Catalytic Systems for Acetalization of Aldehydes
| Catalyst | Aldehyde Substrate | Alcohol | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Montmorillonite K-10 | Various aldehydes/ketones | Ethylene glycol | Toluene | Reflux | 0.5 - 7 h | High Yields | [8] |
| Hβ Zeolite | Various aldehydes/ketones | Glycol | Not specified | Not specified | 2 h | >90% Conversion, >98% Selectivity | [1] |
| Cu-MOF [Cu₃(BTC)₂] | Various aldehydes | Methanol | Methanol | Room Temp | Not specified | Good Yields | [4] |
| Hydrochloric Acid (0.1 mol%) | Various aldehydes | Methanol | Methanol | Ambient | 30 min | >95% | [5][6][7] |
Table 2: Conditions for Acetalization of α,β-Unsaturated Aldehydes (Analogous to Citral)
| Catalyst | Aldehyde | Alcohol | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Hydrochloric Acid (0.005-30 mol%) | trans-Cinnamaldehyde | Methanol | Methanol | Ambient | 20 min | >95% | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound based on green chemistry principles. These protocols are adapted from established methods for the acetalization of other aldehydes.
Protocol 1: Synthesis of this compound using Montmorillonite K-10 (Solvent-Free)
This protocol is adapted from the use of Montmorillonite K-10 for various organic reactions under solvent-free conditions.[3]
Materials:
-
Citral (1 eq.)
-
Methanol (10 eq.)
-
Montmorillonite K-10 (20 wt% of citral)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add citral and Montmorillonite K-10.
-
Add methanol to the flask.
-
Attach a condenser and stir the mixture at room temperature. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Montmorillonite K-10 catalyst. The catalyst can be washed with diethyl ether, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acidity.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using H-Beta Zeolite
This protocol is based on the high efficiency of Hβ zeolite in acetalization reactions.[1]
Materials:
-
Citral (1 eq.)
-
Methanol (as solvent and reactant)
-
H-Beta Zeolite (e.g., 5 wt% of citral)
-
Anhydrous sodium sulfate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Activate the H-Beta zeolite by heating at a high temperature (e.g., 500 °C) for several hours under a flow of dry air, then cool to room temperature under a dry atmosphere.
-
In a round-bottom flask, suspend the activated H-Beta zeolite in methanol.
-
Add citral to the suspension.
-
Stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to recover the zeolite catalyst. The catalyst can be washed with hexane, dried, and reactivated for future use.
-
Remove the excess methanol from the filtrate using a rotary evaporator.
-
The resulting residue is the crude this compound. Further purification can be achieved by vacuum distillation.
Visualizations
Diagram 1: General Workflow for Solid Acid Catalyzed Synthesis of this compound
Caption: Workflow for the synthesis of this compound using a solid acid catalyst.
Diagram 2: Signaling Pathway of Acid-Catalyzed Acetalization
Caption: Mechanism of acid-catalyzed formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Citral dimethyl acetal synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Citral (B94496) dimethyl acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Citral dimethyl acetal?
A1: The most prevalent method for synthesizing this compound is through the acetalization of citral with methanol (B129727) in the presence of an acid catalyst.[1] This reaction converts the aldehyde group of citral into a more stable dimethyl acetal functional group.
Q2: Why is it often necessary to convert citral to its dimethyl acetal form?
A2: Citral is a volatile and unstable compound, susceptible to degradation by air, sunlight, and alkaline conditions, which can diminish its characteristic lemon-like aroma.[2] Converting it to this compound enhances its stability and longevity as a fragrance ingredient.[1]
Q3: What types of catalysts are effective for this synthesis?
A3: A variety of acid catalysts can be used for the acetalization of citral. Both homogeneous catalysts like p-toluenesulfonic acid and heterogeneous catalysts such as composite supported strong acids have been shown to be effective.[2][3] The choice of catalyst can influence reaction rates and yields.
Q4: What are the typical isomers of citral, and how do they affect the final product?
A4: Commercial citral is typically a mixture of two geometric isomers: geranial (trans-citral or citral A) and neral (B7780846) (cis-citral or citral B).[2] The synthesis will produce a corresponding mixture of the cis and trans isomers of this compound.
Q5: What analytical techniques are commonly used to monitor the reaction and characterize the product?
A5: Gas Chromatography (GC) and Infrared Spectroscopy (IR) are frequently used to monitor the progress of the reaction and to identify and assess the purity of the final product.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: The reaction may not have reached equilibrium or may have been stopped prematurely. | - Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material. - Increase Catalyst Concentration: A higher catalyst loading can accelerate the reaction. - Increase Temperature: Gently heating the reaction mixture can improve the reaction rate, but be cautious of side reactions. |
| Loss of Product During Work-up: The product may be lost during extraction or purification steps. | - Ensure Complete Extraction: Perform multiple extractions with an appropriate organic solvent. - Minimize Transfers: Reduce the number of transfers between glassware to avoid mechanical losses. - Careful Purification: Optimize distillation conditions (vacuum, temperature) to prevent product decomposition. | |
| Equilibrium Favoring Reactants: The reversible nature of acetal formation can limit the yield. | - Remove Water: Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction, shifting the equilibrium towards the product. | |
| Formation of Side Products | Isomerization of Citral: Under acidic and/or thermal stress, citral can isomerize to isocitrals, which are impurities. | - Control Temperature: Avoid excessive heating during the reaction and distillation. - Optimize pH: Maintain a mildly acidic pH (around 4-5) during purification to inhibit isomerization.[4][5] |
| Decomposition of Product: The acetal can hydrolyze back to citral and methanol in the presence of aqueous acid. | - Anhydrous Conditions: Ensure all reagents and glassware are dry. - Neutralize Promptly: After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before work-up.[2] | |
| Difficulty in Product Purification | Close Boiling Points of Product and Impurities: Unreacted citral and side products like isocitrals may have boiling points close to the product. | - Fractional Distillation: Employ an efficient fractional distillation column under vacuum to achieve good separation.[4] |
| Emulsion Formation During Extraction: An emulsion layer can form between the aqueous and organic phases, making separation difficult. | - Add Brine: Wash the organic layer with a saturated sodium chloride solution to break the emulsion. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their impact on the yield of citral acetals, based on literature data for the analogous diethyl acetal synthesis. These parameters can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Molar Ratio (Citral:Ethanol) | 1:4 to 1:5 | 93-94 | 96 | [3] |
| Catalyst Loading | 0.0025 to 0.0030 (molar ratio to citral) | 93-94 | 96 | [3] |
| Reaction Temperature | 80 °C | 93-94 | 96 | [3] |
| Reaction Time | 1.5 hours | 93-94 | 96 | [3] |
Note: The data presented is for the synthesis of citral diethyl acetal and should be adapted and optimized for this compound.
Experimental Protocols
Representative Protocol for this compound Synthesis
This protocol is a representative procedure based on the acid-catalyzed acetalization of aldehydes.
Materials:
-
Citral
-
Anhydrous Methanol
-
Acid Catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous Solvent (e.g., Toluene or Hexane)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Organic Solvent for Extraction (e.g., Hexane or Diethyl Ether)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
To the flask, add citral, a 4-5 molar excess of anhydrous methanol, and an appropriate amount of the anhydrous solvent (e.g., toluene).
-
Add a catalytic amount of the acid catalyst (e.g., 0.0025 molar equivalent of p-toluenesulfonic acid).
-
Heat the mixture to reflux and continuously remove the water-methanol azeotrope collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the citral is consumed (typically 1.5-3 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Preventing the isomerization of citral during acetal formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of citral (B94496) during acetal (B89532) formation.
Troubleshooting Guide
This guide addresses common issues encountered during the acetalization of citral and provides solutions to minimize the unwanted isomerization of the E/Z isomers, geranial and neral (B7780846).
| Issue | Potential Cause | Recommended Solution |
| Significant Isomerization of Citral Detected | High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the cis-trans isomerization of the α,β-unsaturated aldehyde.[1] | Operate the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Strong Acid Catalyst: Highly acidic catalysts can accelerate the rate of isomerization. | Consider using a milder acid catalyst. Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, may offer better selectivity than strong homogeneous acids like p-toluenesulfonic acid.[1] | |
| Prolonged Reaction Time: The longer the citral is exposed to acidic conditions, the more isomerization is likely to occur. | Optimize the reaction time by monitoring the consumption of citral and the formation of the acetal. Quench the reaction as soon as a satisfactory conversion is achieved. | |
| Inappropriate Solvent: The polarity of the solvent can influence the stability of the intermediates in the isomerization pathway.[2] | For azeotropic removal of water, non-polar solvents like toluene (B28343) or benzene (B151609) are commonly used.[3] The choice of solvent should be optimized for the specific catalyst and reaction conditions. | |
| Low Acetal Yield | Presence of Water: Acetal formation is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. | Use anhydrous reagents and solvents. Employ a Dean-Stark apparatus or a similar method for the continuous azeotropic removal of water during the reaction.[3] |
| Insufficient Catalyst: An inadequate amount of catalyst will result in a slow reaction rate. | The optimal catalyst loading should be determined experimentally. For solid catalysts, ensure sufficient surface area is available.[1] | |
| Poor Quality of Reagents: Impurities in citral or the alcohol can interfere with the reaction. | Use purified reagents. The quality of citral, including its initial isomer ratio, should be verified before the reaction.[4][5] | |
| Difficult Catalyst Removal | Homogeneous Catalyst: Homogeneous catalysts, such as p-toluenesulfonic acid, are dissolved in the reaction mixture and require neutralization and extraction for removal. | Switch to a heterogeneous catalyst like Amberlyst-15 or a zeolite. These can be easily removed by filtration at the end of the reaction, simplifying the workup process.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is citral isomerization and why is it a concern during acetal formation?
A1: Citral is a mixture of two geometric isomers: geranial (the E or trans-isomer) and neral (the Z or cis-isomer). Isomerization is the process where one isomer is converted into the other. This is a concern because the desired properties of the final product, such as flavor, fragrance, or biological activity, may be dependent on a specific isomer ratio. The acidic conditions required for acetal formation can also catalyze this unwanted isomerization.[7][8][9]
Q2: Which type of acid catalyst is best for minimizing isomerization?
A2: While comprehensive comparative data is limited, solid acid catalysts are generally preferred for their ease of separation and potentially milder reaction conditions, which can help minimize isomerization.[6] Catalysts like Amberlyst-15 or certain zeolites can be effective.[10][11] However, the optimal catalyst depends on the specific alcohol and reaction conditions, so experimental validation is recommended.
Q3: How does temperature affect citral isomerization during acetal formation?
A3: Higher temperatures increase the rate of both acetal formation and isomerization. However, the activation energy for isomerization may be reached at lower temperatures than that for significant acetal formation, leading to a change in the isomer ratio even before the desired reaction is complete. It is crucial to find the optimal temperature that favors acetal formation without significantly promoting isomerization.[1]
Q4: Can the choice of solvent influence the extent of isomerization?
A4: Yes, the solvent can play a role. While the primary function of a solvent like toluene in this reaction is often for the azeotropic removal of water, its polarity can also affect the stability of charged intermediates involved in the isomerization pathway.[2] It is advisable to use anhydrous, non-polar solvents and to remove water efficiently to drive the acetal formation equilibrium forward.
Q5: How can I monitor the isomerization of citral during the reaction?
A5: The ratio of geranial to neral can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5][12] This allows for real-time tracking of both the acetal formation and any changes in the isomer composition.
Data Presentation
The following table summarizes the effect of reaction parameters on the acetalization of glycerol (B35011) with citral using a solid acid catalyst (tungstophosphoric acid supported on KIT-6). While this is for glycerol acetalization, the trends can provide insights for other alcohols.
Table 1: Effect of Reaction Parameters on the Acetalization of Glycerol with Citral [1]
| Parameter | Conditions | Glycerol Conversion (%) | Selectivity to 5-membered ring acetal (%) |
| Temperature | 80 °C, 5 h | 63 | 86 |
| 90 °C, 5 h | 75 | 81 | |
| 100 °C, 5 h | 89 | 75 | |
| 120 °C, 5 h | 94 | 72 | |
| Catalyst Loading (PW4-K-6) | 0.10 g, 5 h | 67 | 87 |
| 0.20 g, 5 h | 77 | 80 | |
| 0.30 g, 5 h | 89 | 75 | |
| 0.40 g, 5 h | 96 | 72 | |
| Glycerol:Citral Molar Ratio | 1:1, 5 h | 58 | 87 |
| 1:2.25, 5 h | 89 | 75 | |
| 1:5.1, 5 h | 90 | 75 |
Note: A decrease in selectivity to the 5-membered ring acetal at higher temperatures may be attributed to isomerization or other side reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of Citral Ethylene (B1197577) Glycol Acetal using a Homogeneous Catalyst [3]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine citral, ethylene glycol (in slight excess), a catalytic amount of p-toluenesulfonic acid, and a solvent capable of forming an azeotrope with water (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by GC or TLC to determine the consumption of citral.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., hexane).
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Acetalization of Glycerol with Citral using a Heterogeneous Catalyst [1]
-
Catalyst Preparation (PW4-KIT-6): Synthesize the tungstophosphoric acid (PW) supported on KIT-6 mesoporous silica (B1680970) as described in the literature.[1]
-
Reaction Setup: In a batch reactor, combine glycerol, citral (molar ratio of 1:2.25), and the PW4-KIT-6 catalyst (e.g., 0.3 g for a specific reaction scale).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring for a set duration (e.g., 5 hours).
-
Catalyst Removal: After the reaction, cool the mixture and separate the solid catalyst by filtration.
-
Product Analysis: Analyze the liquid product mixture for conversion and selectivity using appropriate analytical techniques such as GC.
-
Catalyst Reuse: The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]
- 7. Amino acid-catalyzed conversion of citral: cis-trans isomerization and its conversion into 6-methyl-5-hepten-2-one and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural vs. Synthetic Zeolites | MDPI [mdpi.com]
- 11. Comparison of three different zeolites to activate peroxymonosulfate for the degradation of the pharmaceutical ciprofloxacin in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete conversion in Citral dimethyl acetal synthesis
Welcome to the technical support center for the synthesis of Citral (B94496) Dimethyl Acetal (B89532). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a primary focus on addressing incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of Citral Dimethyl Acetal synthesis?
The synthesis of this compound is an acid-catalyzed nucleophilic addition reaction. In this reversible process, citral (an aldehyde) reacts with two equivalents of methanol (B129727) to form a hemiacetal intermediate, which then reacts with a second molecule of methanol to yield the acetal and water. The reaction requires an acid catalyst to protonate the carbonyl oxygen of citral, thereby increasing its electrophilicity.
Q2: Why is the removal of water critical for this reaction?
The formation of this compound is a reversible equilibrium reaction.[1][2] Water is a product of this reaction, and its presence can shift the equilibrium back towards the starting materials (citral and methanol), leading to incomplete conversion.[1][3] Therefore, continuous removal of water is essential to drive the reaction to completion and achieve a high yield of the desired acetal.[1][3]
Q3: What are the most common methods for removing water during the reaction?
The two most prevalent methods for water removal in acetal synthesis are:
-
Azeotropic Distillation: This involves using a solvent (e.g., toluene (B28343) or benzene) that forms a low-boiling azeotrope with water.[4] The mixture is heated to reflux, and the azeotrope containing water is collected in a Dean-Stark apparatus, effectively removing water from the reaction mixture.[4]
-
Use of Dehydrating Agents: Chemical desiccants, such as molecular sieves (4Å), can be added to the reaction mixture to trap the water as it is formed.[1]
Q4: How can I monitor the progress of the reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the citral spot and the appearance of the product spot.[5][6]
-
Gas Chromatography (GC): A quantitative method to determine the ratio of citral to this compound in the reaction mixture over time, allowing for the calculation of conversion rates.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time monitoring of the reaction by observing the characteristic signals of the reactants and products.[7]
Troubleshooting Guide: Incomplete Conversion
This guide addresses the common problem of incomplete conversion in the synthesis of this compound in a question-and-answer format.
Problem: My reaction has stalled, and a significant amount of citral remains unreacted.
Possible Cause 1: Inefficient Water Removal
-
Question: Is your water removal system functioning correctly?
-
Troubleshooting Steps:
-
Dean-Stark Apparatus: Ensure the apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to carry over the water azeotrope. Check for any leaks in the system. The collection arm of the Dean-Stark trap should be filling with the condensed azeotrope.
-
Molecular Sieves: If using molecular sieves, ensure they are properly activated (dried in an oven at high temperature under vacuum) before use. The amount of sieves used should be sufficient for the theoretical amount of water produced.
-
Possible Cause 2: Catalyst Issues
-
Question: Is the acid catalyst active and present in the correct concentration?
-
Troubleshooting Steps:
-
Catalyst Quality: Use a fresh, high-purity acid catalyst (e.g., p-toluenesulfonic acid).
-
Catalyst Concentration: The catalyst loading is crucial. Too little catalyst will result in a slow reaction rate, while an excess can lead to side reactions or protonation of the methanol, reducing its nucleophilicity.[8] A typical catalytic amount is used, and optimization may be necessary for your specific conditions.
-
Possible Cause 3: Reversibility of the Reaction
-
Question: Has the reaction reached equilibrium?
-
Troubleshooting Steps:
-
Increase Reaction Time: If water removal is efficient, extending the reaction time may allow the equilibrium to shift further towards the product.
-
Excess Methanol: Using a larger excess of methanol can help drive the equilibrium towards the formation of the acetal.
-
Possible Cause 4: Purity of Reactants
-
Question: Are your starting materials pure and dry?
-
Troubleshooting Steps:
-
Citral Purity: Impurities in citral, such as geraniol (B1671447) and nerol, can potentially interfere with the reaction.[9] It is advisable to use purified citral.
-
Methanol Purity: The methanol used should be anhydrous. The presence of water in the methanol will inhibit the reaction by shifting the equilibrium to the reactant side from the start.
-
Possible Cause 5: Reaction Temperature
-
Question: Is the reaction being conducted at the optimal temperature?
-
Troubleshooting Steps:
-
Temperature Optimization: The reaction temperature should be high enough to ensure a reasonable reaction rate and efficient azeotropic removal of water, but not so high as to cause degradation of citral or the product. Citral is known to be heat-labile and can undergo isomerization or polymerization at high temperatures.[10]
-
Data Presentation
Table 1: Typical Reaction Parameters for Citral Acetal Synthesis
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Citral | 1 equivalent | [4] |
| Methanol | Excess | [4] |
| Catalyst | ||
| p-Toluenesulfonic acid | Catalytic amount | [4] |
| Solvent (for azeotropic distillation) | Toluene or Benzene | [4] |
| Reaction Temperature | Reflux temperature of the solvent (e.g., 110°C for toluene) | [4] |
| Reaction Time | Varies (monitor by TLC or GC) | [11] |
| Water Removal | Dean-Stark apparatus or molecular sieves | [1][4] |
Experimental Protocols
General Protocol for this compound Synthesis with Azeotropic Water Removal
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add citral, a significant excess of anhydrous methanol, and a suitable solvent for azeotropic distillation (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue the reaction until no more water is collected, and TLC or GC analysis indicates the consumption of citral.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for incomplete conversion in this compound synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Driving an equilibrium acetalization to completion in the presence of water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Byproducts in Citral Dimethyl Acetal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of citral (B94496) dimethyl acetal (B89532). The following sections detail the identification of byproducts by Gas Chromatography-Mass Spectrometry (GC-MS), present quantitative data on byproduct formation, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common byproducts formed during the synthesis of citral dimethyl acetal?
A1: The synthesis of this compound from citral and methanol (B129727) is an acid-catalyzed acetalization reaction.[1][2] Several side reactions can occur, leading to the formation of various byproducts. The most common byproducts include:
-
Isocitrals: Isomerization of the double bond in the citral molecule can lead to the formation of isocitral isomers.[3]
-
p-Cymene: Under acidic conditions and elevated temperatures, citral can undergo cyclization and subsequent aromatization to form p-cymene.[3]
-
Cyclization Products: Intramolecular reactions can result in the formation of various cyclic ethers or other cyclic compounds, particularly in the presence of strong acids.[3]
-
Polymers: Aldol condensation and other polymerization reactions involving citral can lead to the formation of high molecular weight polymeric materials.[3]
Q2: My GC-MS analysis shows a low yield of this compound and several unknown peaks. What are the potential causes and how can I troubleshoot this?
A2: A low yield of the desired product accompanied by multiple unidentified peaks in the chromatogram can be attributed to several factors. The troubleshooting workflow below can help identify and resolve the issue.
Caption: Troubleshooting workflow for low yield and impurities.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Consider the following strategies:
-
Choice of Catalyst: Use a mild acid catalyst, such as p-toluenesulfonic acid, to reduce the extent of side reactions. Strong acids like sulfuric acid can promote the formation of cyclization products and polymers.[3]
-
Control of Reaction Temperature: Maintain an optimal reaction temperature. Higher temperatures can favor the formation of isocitrals and p-cymene.[3]
-
Reaction Time: Monitor the reaction progress and avoid prolonged reaction times after the consumption of the starting material, as this can lead to product degradation and polymerization.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and the formation of colored impurities.[3]
Q4: I am observing high molecular weight peaks in my GC-MS that are difficult to identify. What could they be and how can I reduce them?
A4: The presence of high molecular weight byproducts often indicates the formation of polymers.[3] These can arise from:
-
High Reactant Concentration: Running the reaction at a lower concentration can disfavor polymerization reactions.
-
Prolonged Reaction Time: As mentioned previously, extended reaction times can lead to the formation of polymers.
-
Strong Acid Catalyst: Strong acids are more likely to catalyze polymerization.
To reduce these byproducts, consider diluting the reaction mixture, optimizing the reaction time, and using a milder acid catalyst.[3]
Quantitative Data on Byproduct Formation
The distribution of byproducts in the synthesis of this compound is highly dependent on the reaction conditions. The following table summarizes the expected byproduct distribution under different scenarios.
| Reaction Condition | Major Byproduct(s) | Typical Abundance (%) | Notes |
| High Temperature (>150°C) | Isocitrals, p-Cymene | 10-20 | Elevated temperatures promote isomerization and aromatization reactions.[3] |
| Strong Acid Catalyst (e.g., H₂SO₄) | Cyclization products, Polymers | 15-30 | Strong acids are potent catalysts for various side reactions, including cyclization and polymerization.[3] |
| Prolonged Reaction Time (>12h) | Polymers, Degradation products | 5-15 | Extended exposure of the product to the reaction conditions can lead to degradation and the formation of polymeric materials.[3] |
| Optimized Conditions (Mild Acid, Moderate Temperature) | Minor amounts of isocitrals and cyclization products | <5 | Careful control of reaction parameters is key to minimizing the formation of byproducts.[3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.
Materials:
-
Citral
-
Methanol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (B151609) or Toluene (for azeotropic removal of water)
-
Hexane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of citral in benzene or toluene, add methanol and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.[1][2]
-
Stir the mixture while heating to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.
-
Extract the product with hexane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
GC-MS Analysis of Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify this compound and its byproducts.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.[4]
GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 3 minutes.
-
Ramp to 100 °C at 5 °C/min, hold for 1 minute.
-
Ramp to 246 °C at 120 °C/min, hold for 3 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.[5]
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of byproducts by comparing their retention times and mass spectra with authentic standards, if available. The mass spectrum of p-cymene typically shows a molecular ion at m/z 134 and a base peak at m/z 119.[6][7][8][9][10] The mass spectrum of isocitral will have a molecular ion at m/z 152.[11][12][13][14]
Visualized Workflow and Reaction Pathway
Caption: Workflow for GC-MS byproduct identification.
Caption: Reaction pathway for this compound synthesis.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. p-Cymene(99-87-6) MS [m.chemicalbook.com]
- 7. p-Cymene [webbook.nist.gov]
- 8. massbank.eu [massbank.eu]
- 9. spectrabase.com [spectrabase.com]
- 10. p-Cymene [webbook.nist.gov]
- 11. Isocitral | C10H16O | CID 6428928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. (E)-isocitral [flavscents.com]
Technical Support Center: Purification of Citral Dimethyl Acetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of citral (B94496) dimethyl acetal (B89532) from unreacted citral. Below, you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure the successful isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying citral dimethyl acetal? A1: The main challenge is the efficient separation of the desired product, this compound, from the highly similar starting material, unreacted citral. A secondary but critical challenge is preventing the hydrolysis of the acetal product back into citral, especially during the workup phase.[1]
Q2: Why is fractional vacuum distillation the recommended purification method? A2: Fractional vacuum distillation is recommended for two primary reasons. First, it lowers the boiling point of the compounds, which helps to prevent the thermal degradation of citral into isomers like isocitrals.[2] Isocitrals have boiling points very close to citral, making separation difficult.[2] Second, the boiling points of citral and this compound are sufficiently different under reduced pressure to allow for effective separation with a fractional distillation column.[3][4]
Q3: My purified product has a strong lemon-like odor characteristic of citral. What likely went wrong? A3: A strong citral odor in the final product typically indicates either an incomplete initial reaction or, more commonly, the hydrolysis of the acetal during the aqueous workup. Acetals are sensitive to acidic conditions and can readily revert to the corresponding aldehyde (citral) and alcohol in the presence of aqueous acid.[5]
Q4: How can I accurately determine the purity of my final product? A4: The most effective and widely used method for determining the purity of this compound and quantifying any residual citral is Gas Chromatography (GC).[3][6][7] For unambiguous identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[8] Infrared (IR) spectroscopy can also be a useful qualitative tool to confirm the conversion by observing the disappearance of the characteristic aldehyde C=O stretch of citral and the appearance of C-O ether stretches for the acetal.[6][7]
Q5: What are the key stability concerns for this compound during and after purification? A5: this compound is stable under neutral and basic conditions but is sensitive to acids, which catalyze its hydrolysis back to citral and methanol (B129727).[1][9] It may also be sensitive to prolonged exposure to moisture.[10] Therefore, it is crucial to thoroughly neutralize any acid catalyst after the reaction and to store the purified product in anhydrous conditions.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solutions & Corrective Actions |
| Low Yield of Acetal | 1. Incomplete Reaction: Insufficient reaction time or inefficient removal of water, which is a byproduct.[5][11] 2. Product Hydrolysis: Exposure to acidic conditions during aqueous workup. 3. Mechanical Loss: Loss of product during extractions or transfers. | 1. Ensure the reaction goes to completion by using a Dean-Stark apparatus or another effective water removal method.[11] Monitor the reaction by GC. 2. Before adding water, neutralize the reaction mixture thoroughly with a mild base, such as a saturated sodium bicarbonate solution.[6] 3. Perform multiple, careful extractions with a suitable organic solvent and avoid the formation of stable emulsions. |
| High Citral Content in Final Product | 1. Inefficient Distillation: Inadequate separation due to an inefficient column or improper distillation parameters. 2. Product Hydrolysis: The reaction mixture was not properly neutralized before distillation, or wet glassware was used.[5] | 1. Use an efficient fractional distillation column (e.g., Vigreux or packed column) under a high vacuum to maximize the separation between citral and its acetal. Collect fractions carefully. 2. Ensure the crude product is completely neutralized and thoroughly dried over an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before distilling.[4][6] |
| Product Reverts to Citral Upon Storage | 1. Trace Acid Contamination: Residual acid catalyst remains in the product. 2. Exposure to Moisture: The product was not stored under anhydrous conditions.[10] | 1. After neutralization, wash the organic layer with brine or deionized water to remove residual salts and base before drying. 2. Store the purified this compound over molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Isocitral Impurities | Thermal Isomerization: Unreacted citral isomerized to isocitrals due to excessive heat during distillation.[2] | 1. Perform the distillation under the lowest possible pressure (high vacuum) to minimize the pot temperature. 2. Consider adjusting the pH of the crude mixture to between 4 and 7 before distillation, as this has been shown to inhibit the isomerization of citral.[12] |
Data Presentation
Table 1: Comparative Physical Properties
| Property | Citral | This compound |
| Molecular Formula | C₁₀H₁₆O | C₁₂H₂₂O₂ |
| Molecular Weight | 152.24 g/mol | 198.31 g/mol [3] |
| Appearance | Pale yellow liquid | Colorless to pale yellow liquid[13] |
| Boiling Point | ~93-95°C / 5 mmHg[4] | ~103°C / 9 mmHg[3] |
| Odor Profile | Strong, lemon-like[6] | Milder, citrus green, verbena[14][15] |
Table 2: Example Gas Chromatography (GC) Purity Analysis
| Compound | Typical Retention Time (min) | Area % (Crude Reaction Mixture) | Area % (Purified Product) |
| Citral (Isomer B - neral) | 8.5 | 15% | < 1% |
| Citral (Isomer A - geranial) | 9.1 | 25% | < 1% |
| This compound | 11.2 | 55% | > 98% |
| Other Impurities | Various | 5% | < 0.5% |
| Note: Retention times are illustrative and will vary based on the specific GC column, temperature program, and carrier gas flow rate used. |
Experimental Protocols
Protocol 1: Neutralization and Workup of the Reaction Mixture
This protocol assumes the acid-catalyzed synthesis of this compound from citral and methanol has been completed.
-
Cooling: Once the reaction is deemed complete by GC analysis, cool the reaction flask to room temperature, and then further cool it in an ice-water bath.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[6] Continue addition in small portions until gas evolution (CO₂) ceases, indicating that the acid catalyst has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add deionized water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Extract the aqueous layer three times with the organic solvent.[4][6]
-
Washing: Combine the organic extracts and wash them once with deionized water and then once with a saturated brine solution to help break any emulsions and remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator. The remaining crude oil is now ready for purification.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, efficient fractionating column (e.g., a 15-20 cm Vigreux column). Ensure all glassware is completely dry.
-
Crude Product Transfer: Transfer the crude this compound oil into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Seal the system and slowly apply vacuum from a vacuum pump. A pressure of <10 mmHg is recommended.[3]
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial low-boiling fraction, which may contain residual solvent and unreacted citral.
-
Product Fraction: As the temperature stabilizes at the boiling point of this compound (approx. 103°C at 9 mmHg), switch to a clean receiving flask to collect the pure product.[3]
-
High-Boiling Residue: Stop the distillation before the flask distills to dryness to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected product fraction by GC to confirm its purity.
Visualized Workflows and Logic
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for high citral impurity in the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. Citral diethyl acetal | C14H26O2 | CID 5365794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetal - Wikipedia [en.wikipedia.org]
- 12. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 13. This compound - Synarome [synarome.com]
- 14. iff.com [iff.com]
- 15. specialchem.com [specialchem.com]
Methods for removing acidic catalysts from Citral dimethyl acetal reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of acidic catalysts from Citral (B94496) dimethyl acetal (B89532) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic catalysts used for the synthesis of Citral dimethyl acetal, and why do they need to be removed?
A1: The most prevalent acidic catalysts for this reaction are Brønsted acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), as well as solid acid catalysts like acidic resins (e.g., Amberlyst-15) and zeolites.[1][2] These catalysts are essential as they protonate the carbonyl oxygen of citral, increasing its electrophilicity and facilitating the nucleophilic attack by methanol (B129727) to form the acetal.[3] Removal of the acid catalyst after the reaction is critical for several reasons:
-
Preventing Product Degradation: The acetal formation is a reversible reaction.[3] Leaving the acid in the mixture can lead to the hydrolysis of the this compound back to citral and methanol, especially in the presence of water, thus reducing the final yield.[4]
-
Avoiding Side Reactions: Residual acid can catalyze unwanted side reactions during purification (e.g., distillation), such as isomerization or polymerization of citral.
-
Ensuring Purity: The presence of the catalyst is an impurity that can affect the quality and properties of the final product and may interfere with subsequent synthetic steps.
Q2: What is the most common method for removing a homogeneous acidic catalyst like p-TSA?
A2: The standard and most widely used method is to quench the reaction mixture by neutralizing the acid with a mild aqueous base.[1][5] This is typically followed by a series of aqueous washes to remove the resulting salt and other water-soluble impurities. The standard procedure involves:
-
Neutralization: Washing the organic reaction mixture with a saturated or dilute solution of sodium bicarbonate (NaHCO₃).
-
Aqueous Washing: Further washing with water and/or a saturated sodium chloride solution (brine) to remove residual salts and water-soluble components.[1]
-
Drying: Treating the organic layer with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove dissolved water.
-
Solvent Removal: Evaporating the solvent under reduced pressure to yield the crude product, which can then be further purified, typically by vacuum distillation.[6]
Q3: Are there alternative methods to the standard basic wash for catalyst removal?
A3: Yes, several alternative methods can be employed, particularly when the product is sensitive to basic conditions or when emulsions are problematic:
-
Solid-Supported Scavengers: Using polymer-bound bases (scavenger resins) to neutralize and remove the acidic catalyst. The resin is then simply filtered off, simplifying the workup procedure.
-
Filtration through a Basic Plug: Passing the organic solution through a short column (plug) of a basic solid adsorbent like silica (B1680970) gel or alumina (B75360) that has been treated with a base such as triethylamine.
-
Use of Heterogeneous Catalysts: Employing solid acid catalysts from the outset simplifies removal, as they can be separated by filtration at the end of the reaction.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation during aqueous wash. | - High concentration of reactants or products. - Vigorous shaking of the separatory funnel. - Presence of fine solid particles. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7] - Instead of shaking, gently invert the separatory funnel multiple times. - Allow the mixture to stand for an extended period. - If persistent, filter the entire mixture through a pad of Celite. |
| Product layer is cloudy after drying. | - Insufficient amount of drying agent. - Insufficient contact time with the drying agent. - The drying agent is no longer effective. | - Add more anhydrous drying agent until some of it remains free-flowing in the solution. - Stir or swirl the flask for a longer duration (15-30 minutes). - Use fresh drying agent. |
| Low product yield after workup. | - Incomplete neutralization, leading to product hydrolysis back to citral during workup or solvent removal. - Product loss in the aqueous layers during washing. - The product is volatile and was lost during solvent evaporation. | - Ensure the aqueous wash is basic (test with pH paper). If necessary, repeat the bicarbonate wash. - Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Use moderate temperatures during rotary evaporation. |
| The pH of the organic layer remains acidic after washing with sodium bicarbonate. | - Insufficient amount of bicarbonate solution used. - Inefficient mixing between the organic and aqueous layers. - The concentration of the acid catalyst is very high. | - Use a larger volume of saturated sodium bicarbonate solution or perform multiple washes.[8] - Ensure thorough mixing by gentle, repeated inversions of the separatory funnel. - If the acid concentration is high, consider a preliminary wash with a more dilute bicarbonate solution before the saturated wash to control CO₂ evolution. |
Experimental Protocols
Protocol 1: Standard Neutralization and Washing for p-TSA Removal
This protocol outlines the standard procedure for removing a homogeneous acid catalyst like p-toluenesulfonic acid from the reaction mixture after the formation of this compound.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted at a high temperature, it is advisable to cool it further in an ice bath to minimize potential side reactions during quenching.
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane). This will help in the separation of layers during the washing steps.
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and carefully, as the neutralization of the acid will produce carbon dioxide gas, leading to pressure buildup.[8] Swirl the funnel gently at first, and vent frequently by inverting the funnel and opening the stopcock. Once the initial effervescence has subsided, stopper the funnel and shake gently with periodic venting.
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Aqueous Wash: Wash the organic layer with deionized water to remove the majority of the sodium p-toluenesulfonate salt and any remaining bicarbonate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[7] This step helps to remove residual water from the organic layer and aids in breaking any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Data Presentation
Table 1: Typical Reagent Quantities for Catalyst Neutralization
| Parameter | Typical Range | Notes |
| Catalyst Loading (p-TSA) | 0.1 - 5 mol% relative to citral | Higher loadings may require more extensive washing. |
| Quenching Agent | Saturated aq. NaHCO₃ | A weak base is preferred to avoid hydrolysis of the acetal. |
| Volume of NaHCO₃ solution | 1-2 volumes relative to the organic layer | Use in portions until effervescence ceases. |
| Number of Washes | 1-3 NaHCO₃ washes, 1-2 water washes, 1 brine wash | Monitor the pH of the aqueous layer to ensure complete neutralization. |
| Drying Agent Quantity | Approx. 5-10% of the solution volume | Add until the agent no longer clumps together. |
| Expected Yield of Crude Product | >90% | Yields can be lower due to product loss during workup.[9] |
Visualizations
Caption: Workflow for acidic catalyst removal and product purification.
Caption: Decision tree for selecting a catalyst removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Selective Deprotection of Citral Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the selective deprotection of citral (B94496) dimethyl acetal (B89532).
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective deprotection of citral dimethyl acetal.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficiently acidic conditions: The catalyst is not strong enough to promote hydrolysis. 2. Reaction temperature is too low: The activation energy for the deprotection is not being met. 3. Poor quality of reagents: The catalyst or solvent may be old or degraded. 4. Steric hindrance: The acetal is sterically inaccessible to the catalyst. | 1. Increase catalyst loading or switch to a stronger acid: If using a mild acid, consider a stronger Lewis or Brønsted acid. 2. Increase reaction temperature: Gently heat the reaction mixture, monitoring for side product formation. 3. Use fresh reagents and anhydrous solvents: Ensure all materials are of high quality. 4. Use a less sterically demanding catalyst: Consider smaller Lewis acids or reagents that do not require direct coordination to the acetal oxygens. |
| Incomplete Reaction | 1. Equilibrium has been reached: The forward and reverse reactions are occurring at the same rate. 2. Catalyst deactivation: The catalyst has been consumed or poisoned. 3. Insufficient reaction time: The reaction has not been allowed to proceed to completion. | 1. Remove byproducts: If possible, remove the liberated methanol (B129727) to drive the equilibrium forward. 2. Add fresh catalyst: Introduce an additional portion of the catalyst to the reaction mixture. 3. Increase reaction time: Monitor the reaction by TLC or GC-MS until the starting material is consumed. |
| Formation of Side Products (e.g., Isomerization, Cyclization) | 1. Acid-catalyzed side reactions: The acidic conditions are promoting undesired transformations of the citral backbone. 2. Reaction temperature is too high: Higher temperatures can favor side reactions. | 1. Switch to a milder catalyst: Employ a less acidic catalyst such as bismuth nitrate (B79036) pentahydrate or cerium(III) triflate.[1] 2. Lower the reaction temperature: Run the reaction at a lower temperature for a longer period. |
| Deprotection of Other Acid-Sensitive Groups | 1. The catalyst is not selective: The acidic conditions are cleaving other protecting groups (e.g., silyl (B83357) ethers, Boc groups). | 1. Use a highly chemoselective method: The TESOTf/2,6-lutidine system is known for its high selectivity in deprotecting aldehyde acetals in the presence of other sensitive groups.[2][3][4][5] 2. Employ neutral deprotection conditions: Consider methods that do not rely on strong acids, such as using iodine in acetone.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective deprotection of this compound?
A1: The primary challenges stem from the presence of two acid-sensitive functionalities in the citral molecule: the α,β-unsaturated aldehyde and the isolated double bond. Standard strong acid-catalyzed deprotection can lead to undesired side reactions such as isomerization of the double bonds, cyclization (e.g., to form p-cymene (B1678584) derivatives), and polymerization. Furthermore, if other acid-labile protecting groups are present in the molecule, achieving selective deprotection of the dimethyl acetal can be difficult.
Q2: Which mild acidic catalysts are recommended for the deprotection of this compound to minimize side reactions?
A2: For substrates like citral that are prone to acid-catalyzed side reactions, milder Lewis acids are often preferred. Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a solvent like dichloromethane (B109758) is an effective and chemoselective reagent for the deprotection of conjugated aldehyde acetals.[1][6] Other gentle Lewis acids include cerium(III) triflate and indium(III) trifluoromethanesulfonate (B1224126).[1]
Q3: My molecule contains a ketone in addition to the this compound. How can I selectively deprotect only the acetal?
A3: The combination of triethylsilyl trifluoromethanesulfonate (TESOTf) and 2,6-lutidine has been shown to be highly effective for the chemoselective deprotection of aldehyde acetals in the presence of ketals.[2][3][4][5] This method proceeds under weakly basic conditions, which helps to preserve other acid-sensitive functional groups.
Q4: Are there any non-acidic methods for the deprotection of dimethyl acetals?
A4: Yes, several methods operate under neutral or near-neutral conditions. One common method involves the use of a catalytic amount of iodine in acetone.[1] This approach is generally mild and tolerates a variety of functional groups. Electrochemical deprotection methods have also been developed and can be performed under neutral conditions.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: The starting material (this compound) is significantly less polar than the product (citral). A suitable solvent system (e.g., ethyl acetate/hexanes) will show a clear separation between the starting material spot and the product spot.
-
GC-MS: This technique can provide quantitative information about the conversion of the starting material to the product and can also help to identify any side products that may be forming.
Experimental Protocols
Protocol 1: Deprotection using Bismuth Nitrate Pentahydrate
This protocol is suitable for the deprotection of conjugated aldehyde acetals under mild conditions.[6]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add bismuth nitrate pentahydrate (0.25 mmol, 25 mol%).
-
Reaction: Stir the suspension at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the bismuth salts.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude citral. The product can be further purified by flash column chromatography if necessary.
Protocol 2: Selective Deprotection using TESOTf and 2,6-Lutidine
This protocol is designed for the highly selective deprotection of aldehyde acetals in the presence of other acid-sensitive groups, including ketals.[2][3][4][5]
-
Reaction Setup: Dissolve the substrate containing the this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 2,6-lutidine (2.2 mmol, 2.2 eq.) to the stirred solution, followed by the dropwise addition of triethylsilyl trifluoromethanesulfonate (TESOTf) (2.0 mmol, 2.0 eq.).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Quench the reaction by adding water (5 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Data Summary
| Method | Reagents | Typical Yield | Selectivity | Key Advantages |
| Bismuth Nitrate | Bi(NO₃)₃·5H₂O | Good to Excellent[6] | Good for conjugated aldehyde acetals over non-conjugated and cyclic acetals.[6] | Mild conditions, low toxicity of reagent, simple workup.[1][6] |
| TESOTf/2,6-Lutidine | TESOTf, 2,6-lutidine | High[5] | Excellent for aldehyde acetals over ketals and other acid-sensitive groups.[2][3][4][5] | High chemoselectivity, mild, weakly basic conditions.[2][3] |
| Iodine/Acetone | I₂, Acetone | Excellent[1] | Good, tolerates many functional groups. | Neutral conditions, fast reaction times.[1] |
| Mild Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) | Variable | Moderate | Milder than strong acids like HCl or H₂SO₄. |
Visualizations
Caption: Troubleshooting workflow for the deprotection of this compound.
Caption: Decision tree for selecting a deprotection method for this compound.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
Side reactions of Citral dimethyl acetal under strong acidic conditions
Technical Support Center: Citral (B94496) Dimethyl Acetal (B89532)
Welcome to the Technical Support Center for Citral Dimethyl Acetal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions of this compound under strong acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under strong acidic conditions?
A1: The primary and most rapid reaction of this compound under aqueous acidic conditions is hydrolysis. The acetal group is a protecting group for the aldehyde functionality of citral. In the presence of a strong acid and water, this group is cleaved to regenerate citral (a mixture of geranial and neral (B7780846) isomers) and two equivalents of methanol. This reaction is typically reversible, but a large excess of water drives the equilibrium toward the aldehyde.[1][2]
Q2: My reaction has produced several unexpected compounds. What are the likely side reactions?
A2: Once citral is formed from the hydrolysis of the acetal, it is susceptible to several acid-catalyzed side reactions. The most common are:
-
Cyclization: Citral can undergo an intramolecular ene reaction to form isopulegol (B1217435) and its various isomers (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol).[3]
-
Aromatization: Under more forcing conditions (e.g., stronger acids, higher temperatures), citral can cyclize and subsequently dehydrate and oxidize to form aromatic compounds, most notably p-cymene (B1678584).[4][5]
-
Degradation/Oxidation: Other degradation products can include α,p-dimethylstyrene, p-methylacetophenone, and p-cresol, particularly if oxygen is present.[5]
Q3: What factors influence the formation of p-cymene?
A3: The formation of p-cymene from citral is generally favored by conditions that promote dehydration and oxidation. Key factors include:
-
Acid Strength: Stronger Brønsted acids can more effectively catalyze the necessary dehydration steps.
-
Temperature: Higher reaction temperatures provide the energy needed for the aromatization process.
-
Presence of an Oxidant: Although aromatization can occur without an external oxidant, the presence of air (oxygen) can facilitate the final dehydrogenation step to form the aromatic ring.
Q4: How can I minimize the formation of these side products?
A4: To favor the simple hydrolysis to citral and minimize subsequent side reactions, consider the following:
-
Use Milder Acidic Conditions: Employ the weakest acid concentration that will effectively cleave the acetal in a reasonable timeframe.
-
Control the Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C to room temperature) to disfavor the endothermic cyclization and dehydration pathways.
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the acetal has been consumed to prevent further transformation of the citral product.
-
Work Under an Inert Atmosphere: If aromatization and oxidation are a concern, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of related byproducts.
Q5: What analytical methods are best for identifying and quantifying the products of my reaction?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for analyzing the volatile products of this reaction. It allows for the separation, identification (via mass spectra library matching), and quantification of citral isomers, isopulegol isomers, p-cymene, and other degradation products.[4][6] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for quantifying citral.
Troubleshooting Guide
Issue 1: Low or no yield of the desired hydrolyzed product (citral).
-
Potential Cause: Insufficient acid catalyst or incomplete reaction.
-
Recommended Action:
-
Ensure an adequate amount of acid has been added to lower the pH sufficiently.
-
Increase the reaction time and monitor the disappearance of the starting material (this compound) by TLC or GC-MS.
-
Ensure a sufficient excess of water is present to drive the equilibrium towards hydrolysis.
-
Issue 2: The main product of the reaction is p-cymene instead of citral.
-
Potential Cause: The reaction conditions are too harsh, favoring cyclization and aromatization.
-
Recommended Action:
-
Lower the reaction temperature significantly. Attempt the reaction at room temperature or even 0 °C.
-
Reduce the concentration of the strong acid or switch to a milder acid catalyst.
-
Decrease the overall reaction time. Quench the reaction as soon as the starting acetal is consumed.
-
Issue 3: The product is a complex mixture of several unidentified peaks in the GC-MS.
-
Potential Cause: Multiple side reactions are occurring simultaneously. This is common with strong acid catalysis on terpene systems.
-
Recommended Action:
-
Simplify the reaction conditions as much as possible (lower temperature, shorter time, inert atmosphere).
-
Attempt to identify the major byproducts by comparing their mass spectra with libraries and literature data for citral degradation products (e.g., isopulegol isomers, p-menthadienes, p-cymene).
-
Use the identified byproducts as a guide to optimize the reaction conditions. For example, the presence of dehydration products suggests the temperature is too high.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for side reactions.
Data Presentation
The following table provides a representative summary of how reaction conditions can influence the product distribution when treating citral (the product of acetal hydrolysis) with a strong acid. Actual yields are highly dependent on the specific substrate concentration, acid, solvent, and reaction time.
| Condition | Acid | Temperature | Expected Major Product(s) | Expected Minor Product(s) | Supporting Rationale |
| Mild Hydrolysis | 0.1 M HCl | 25°C | Citral (Geranial & Neral) | Isopulegol isomers | Mild conditions favor simple acetal cleavage without providing enough energy for significant cyclization.[3] |
| Cyclization Favored | H₂SO₄ (cat.) | 50°C | Isopulegol isomers, Citral | p-Cymene, Dehydration products | Moderate heat and acid strength promote the intramolecular ene reaction to form cyclic alcohols.[3] |
| Aromatization Favored | H₂SO₄ (conc.) | >100°C | p-Cymene | Polymers, other degradation products | Strong acid and high temperatures drive the reaction through cyclization and subsequent dehydration/oxidation to form a stable aromatic ring.[4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a general procedure for the deprotection of this compound to citral under mild acidic conditions designed to minimize side reactions.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a suitable solvent system, such as a 4:1 mixture of acetone (B3395972) and water. The total solvent volume should be sufficient to dissolve the acetal (e.g., 0.1 M concentration).
-
Cool the mixture to 0°C in an ice bath.
-
-
Acid Addition:
-
While stirring, add a catalytic amount of a strong acid. For example, add 1 M aqueous hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C or let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is complete when the starting acetal spot/peak is no longer visible. This may take from 30 minutes to several hours depending on the scale and exact conditions.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (pH ~7).
-
If acetone was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude citral.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: GC-MS Analysis of Reaction Products
This protocol provides typical conditions for the analysis of citral, isopulegol isomers, and p-cymene.
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., methanol, ethyl acetate, or hexane) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as an Rtx®-Wax or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 60:1).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 130°C at 30°C/min.
-
Ramp to 230°C at 10°C/min.
-
Hold at 230°C for 6 minutes.[6] (Note: This program should be optimized for your specific instrument and column to achieve the best separation.)
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identify the compounds in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or with a commercial mass spectral library (e.g., NIST).
-
Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC). For absolute quantification, a calibration curve with standards is required.
-
Reaction Pathway Visualizations
Caption: Primary hydrolysis of this compound.
Caption: Major side reaction pathways of citral.
References
- 1. Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of structural properties of emulsifiers on citral degradation in model emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Long-Term Stability of Citral Dimethyl Acetal
Welcome to the Technical Support Center for Citral (B94496) Dimethyl Acetal (B89532) (CDA). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining the stability of Citral Dimethyl Acetal for long-term storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the integrity and performance of your CDA samples.
I. Troubleshooting Unstable this compound
This section addresses common issues encountered during the storage and handling of this compound, providing potential causes and actionable solutions.
Problem: Noticeable change in odor, appearance (e.g., color change from colorless/pale yellow to yellow/brown), or performance of CDA.
| Potential Cause | Recommended Solution |
| Hydrolysis | Maintain a neutral to slightly alkaline pH environment (pH 7-8). Ensure storage containers are dry and tightly sealed to prevent moisture ingress. For solutions, use anhydrous solvents. |
| Oxidation | Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[1] Consider adding a suitable antioxidant (see Section III for recommendations). |
| Photodegradation | Store CDA in amber glass vials or other opaque containers to protect it from light.[2] Avoid exposure to direct sunlight or strong artificial lighting. |
| Thermal Degradation | Store CDA in a cool, controlled environment, ideally refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles. |
| Metal-Ion Catalyzed Degradation | Use high-purity solvents and reagents. Consider adding a chelating agent to sequester trace metal ions (see Section III for recommendations).[3][4][5] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of acid and water, CDA can revert to its parent compounds, citral and methanol (B129727). This reaction is reversible. Therefore, maintaining a neutral to slightly alkaline pH and minimizing moisture exposure are critical for long-term stability.
Q2: What are the ideal storage conditions for neat this compound?
A2: For optimal long-term stability, neat this compound should be stored in a cool, dry, and dark place. Recommended storage is in a tightly sealed, opaque container, with the headspace purged with an inert gas such as nitrogen to prevent oxidation. Refrigeration at 2-8°C is advisable for extended storage periods.
Q3: My CDA has developed a slight yellow tint. Is it still usable?
A3: A slight yellowing may indicate minor degradation, potentially due to oxidation or exposure to light. While it may still be suitable for some applications, it is crucial to re-analyze the material to determine its purity before use in sensitive experiments. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the remaining CDA and identify any degradation products.
Q4: Can I use plastic containers to store this compound?
A4: It is generally recommended to use glass containers, preferably amber glass, for storing CDA. Some plastics may be permeable to air or may leach plasticizers or other chemicals that could interact with and degrade the acetal over time. If plastic must be used, ensure it is made of a chemically resistant polymer and that compatibility has been tested.
Q5: How does the stability of this compound compare to Citral?
A5: this compound is significantly more stable than citral, particularly against oxidation. The acetal functional group protects the reactive aldehyde group of citral. However, CDA is susceptible to hydrolysis under acidic conditions, a reaction to which citral itself is not subject.
III. Stabilization Strategies
For applications requiring enhanced stability, the addition of stabilizers can be an effective strategy.
Antioxidants
To mitigate oxidative degradation, the use of antioxidants is recommended, especially if the CDA will be exposed to air or incorporated into formulations with other susceptible components.
| Antioxidant | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A widely used synthetic antioxidant effective at low concentrations. |
| α-Tocopherol (Vitamin E) | 0.05 - 0.2% | A natural antioxidant that can be a suitable alternative to synthetic options. |
Chelating Agents
Trace metal ions can catalyze the degradation of fragrance and flavor compounds. Chelating agents can sequester these ions, thereby improving stability.[3][4][5]
| Chelating Agent | Recommended Concentration (w/w) | Notes |
| Ethylenediaminetetraacetic Acid (EDTA) and its salts (e.g., Disodium EDTA) | 0.05 - 0.2% | Effective at sequestering a wide range of metal ions.[3][5] |
| Phytic Acid or Sodium Phytate | 0.05 - 0.2% | A naturally derived and biodegradable chelating agent.[6] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability testing of this compound.
Protocol 1: Accelerated Stability Testing (Thermal Stress)
Objective: To assess the thermal stability of CDA and the effectiveness of added stabilizers at elevated temperatures.
Methodology:
-
Prepare samples of CDA (neat or in a relevant formulation) with and without the stabilizer(s) of interest in amber glass vials.
-
Tightly seal the vials, leaving a consistent headspace. For oxidative stress testing, the headspace can be air; for intrinsic thermal stability, the headspace should be purged with nitrogen.
-
Place the vials in a temperature-controlled oven at 40°C and 50°C.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
At each time point, visually inspect the samples for any changes in color or clarity.
-
Analyze the samples by a validated stability-indicating method, such as GC-MS, to quantify the remaining CDA and identify any degradation products.
-
Plot the concentration of CDA versus time for each temperature to determine the degradation rate.
Protocol 2: Photostability Testing
Objective: To evaluate the impact of light exposure on the stability of CDA.
Methodology:
-
Prepare samples of CDA in photochemically transparent containers (e.g., quartz or borosilicate glass vials). Prepare a control set of samples in opaque containers (e.g., amber glass vials wrapped in aluminum foil).
-
Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both UV and visible light).
-
Expose the samples to a controlled light dose.
-
At the end of the exposure period, visually inspect and analyze both the exposed and control samples by a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Compare the results to determine the extent of photodegradation.
Protocol 3: Hydrolytic Stability Testing (Forced Degradation)
Objective: To investigate the susceptibility of CDA to hydrolysis under acidic and basic conditions.
Methodology:
-
Prepare solutions of CDA in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) aqueous media. The use of a co-solvent may be necessary to ensure solubility.
-
Store the solutions at a controlled temperature (e.g., room temperature or elevated temperature to accelerate degradation).
-
At various time points, withdraw aliquots and neutralize them if necessary.
-
Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of CDA.
-
Calculate the degradation rate at each pH condition.
V. Analytical Methods
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like CDA and its potential degradation products.
-
Sample Preparation: For neat CDA, dilute in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). For CDA in a complex matrix (e.g., a lotion or emulsion), a sample preparation step such as liquid-liquid extraction, solid-phase microextraction (SPME), or headspace analysis will be necessary to isolate the volatile components.[7]
-
Typical GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, with the mode and ratio optimized for the sample concentration.
-
Oven Program: A temperature gradient program is typically used to ensure good separation of all components.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify unknown degradation products or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying CDA.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection can also be used, particularly for monitoring the disappearance of CDA in forced degradation studies.
-
Sample Preparation: Dilute the sample in the mobile phase. Extraction from a complex matrix may be required.
-
Typical HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol is commonly used.
-
Detector: UV detector set at a wavelength where CDA has significant absorbance.
-
VI. Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Primary degradation pathways for this compound.
Caption: General workflow for stability testing of this compound.
Caption: Logic for selecting stabilizers to prevent CDA degradation.
References
- 1. essentiallynatural.co.za [essentiallynatural.co.za]
- 2. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 3. thecosmeticformulator.com [thecosmeticformulator.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. US3801709A - Fragrance retention by chelating agent coated talc - Google Patents [patents.google.com]
- 6. Secrets Unlocked: How to Get the Best Out of Chelating Agents - Genesis Formulab [genesisformulab.com]
- 7. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of Citral dimethyl acetal for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of Citral (B94496) Dimethyl Acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of Citral Dimethyl Acetal?
A1: The synthesis of this compound is based on the acid-catalyzed reaction of citral with methanol (B129727). This reaction, known as acetalization, involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of citral, forming a stable acetal and one equivalent of water. To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed.[1][2]
Q2: Why is this compound often used in place of citral?
A2: Citral is highly volatile and unstable in the presence of air, light, and alkaline conditions, which can lead to degradation and a diminished lemon-like aroma.[3][4] this compound is a more stable derivative that protects the aldehyde functional group, making it less prone to oxidation and polymerization. This increased stability is crucial for applications in perfumery and flavor industries.[5]
Q3: What are the common acidic catalysts used for this synthesis?
A3: A variety of Brønsted and Lewis acids can be used to catalyze the formation of acetals. Para-toluenesulfonic acid (p-TSA) is a commonly used catalyst in laboratory-scale syntheses of citral acetals.[3][6][7] Other potential catalysts include sulfuric acid, hydrochloric acid, and solid acid catalysts like acidic resins (e.g., Amberlyst-15) or supported acids.[8][9]
Q4: How is the water byproduct typically removed from the reaction mixture?
A4: The most common method for removing water in a laboratory setting is azeotropic distillation using a Dean-Stark apparatus.[3][7] An inert solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is used to continuously remove water as it is formed, thus shifting the reaction equilibrium towards the formation of the acetal. Alternatively, dehydrating agents like trimethyl orthoformate can be used.[9]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar citral acetals.[3][8]
Materials:
-
Citral (purified)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
para-Toluenesulfonic acid (p-TSA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine citral, a molar excess of anhydrous methanol (typically 3-5 equivalents), and a catalytic amount of p-TSA (0.1-0.5 mol%). Add a sufficient volume of anhydrous toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the p-TSA catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to remove any unreacted starting materials and byproducts. Collect the fraction at the appropriate boiling point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Presence of water in reagents or glassware. 3. Inactive or insufficient catalyst. 4. Reversible reaction equilibrium favoring reactants. | 1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Ensure the reaction is maintained at a consistent reflux temperature. 2. Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. 3. Use fresh, high-quality p-TSA. Consider increasing the catalyst loading slightly. 4. Ensure efficient removal of water using a properly functioning Dean-Stark apparatus. |
| Product Hydrolysis during Work-up | Presence of excess acid during aqueous work-up can lead to the hydrolysis of the acetal back to citral. | Thoroughly neutralize the acidic catalyst with a saturated sodium bicarbonate solution before proceeding with the aqueous wash. |
| Formation of Byproducts | 1. Self-condensation of citral under acidic conditions. 2. Isomerization of citral's double bonds. 3. Polymerization of citral. | 1. Maintain a controlled reaction temperature. Avoid excessively high temperatures or prolonged reaction times. 2. Use a mild acid catalyst and moderate reaction temperatures. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. |
| Difficulty in Purification | Boiling points of the product and unreacted citral may be close, making separation by distillation challenging. | Use a fractional distillation column with sufficient theoretical plates for improved separation. Ensure the vacuum is stable during distillation. |
Data Presentation
Table 1: Reaction Parameters for Acetal Synthesis
| Parameter | This compound (Recommended) | Citral Diethyl Acetal (Literature)[8] |
| Reactants | Citral, Methanol | Citral, Ethanol |
| Catalyst | p-Toluenesulfonic acid | Supported strong acid (Ph-SO3H/Na2SO4·CaSO4) |
| Molar Ratio (Citral:Alcohol:Catalyst) | 1 : (3-5) : (0.001-0.005) | 1 : (4-5) : (0.0025-0.0030) |
| Solvent | Toluene | - (Solvent-free) |
| Temperature | Reflux (approx. 110 °C) | 80 °C |
| Reaction Time | 2 - 4 hours | 1.5 hours |
| Yield | - | 93 - 94% |
Note: Data for this compound is based on typical conditions for acetal formation and may require optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. iff.com [iff.com]
- 2. This compound, 7549-37-3 [thegoodscentscompany.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. deascal.com [deascal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Acetals [organic-chemistry.org]
Validation & Comparative
A Comparative Stability Analysis of Citral Dimethyl Acetal and Other Acetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group is a critical decision in multi-step organic synthesis, directly impacting reaction yields and the viability of a synthetic route. Acetals are fundamental to this practice, serving as robust shields for carbonyl functionalities against a wide array of non-acidic reagents. This guide provides a detailed comparison of the stability of Citral dimethyl acetal (B89532) with other commonly employed acetal protecting groups, supported by available data and detailed experimental protocols for stability assessment.
Introduction to Acetal Stability
Acetal protecting groups are characterized by their general stability in neutral to strongly basic conditions, making them invaluable in the presence of nucleophiles, organometallic reagents, and hydrides.[1][2] Their lability under acidic conditions, however, is the cornerstone of their utility, allowing for controlled deprotection.[1][2][3] The rate of this acid-catalyzed hydrolysis is the primary measure of an acetal's stability and is influenced by several structural factors:
-
Cyclic vs. Acyclic Structure: Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally significantly more stable towards acid-catalyzed hydrolysis than their acyclic counterparts, like dimethyl acetals.[3] This enhanced stability is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is less favorable.
-
Steric Hindrance: Increased steric bulk around the acetal carbon can hinder the approach of water during hydrolysis, thus increasing stability.
-
Electronic Effects: The electronic nature of the parent carbonyl compound influences the stability of the carbocation intermediate formed during hydrolysis. Electron-donating groups can stabilize this intermediate, potentially accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.
Citral dimethyl acetal, derived from the α,β-unsaturated aldehyde citral, is widely used in the fragrance industry due to its enhanced stability over the parent aldehyde, particularly towards air and alkalis.[4] Its stability profile as a protecting group is of significant interest to synthetic chemists.
Quantitative Stability Comparison
| Protecting Group | Structure | Parent Carbonyl Example | Relative Stability | Deprotection Conditions & Time (Example) |
| This compound | Acyclic, from α,β-Unsaturated Aldehyde | Citral | Moderate | Expected to be more labile than acetals of saturated aldehydes due to potential resonance stabilization of the hydrolysis intermediate. Bismuth nitrate (B79036) in CH₂Cl₂ is effective for deprotection of conjugated aldehyde acetals.[5] |
| Dimethyl Acetal | Acyclic | Benzaldehyde | Low | I₂ (10 mol%) in Acetone: 5 minutes |
| 1,3-Dioxolane | Cyclic (5-membered) | Benzaldehyde | High | I₂ (10 mol%) in Acetone: 45 minutes |
| 1,3-Dioxane | Cyclic (6-membered) | Various Aldehydes | Very High | Generally more stable than the corresponding 1,3-dioxolane. |
Note: The relative stability is a qualitative assessment based on general principles and available data for structurally similar compounds. Deprotection times are highly dependent on the substrate, solvent, and specific acid catalyst used.
Factors Influencing Acetal Stability
The stability of an acetal is a multifactorial property. The logical relationship between key influencing factors is depicted in the diagram below.
Caption: Key factors influencing the stability of acetal protecting groups.
Experimental Protocols
To quantitatively determine and compare the stability of different acetal protecting groups, a kinetic analysis of their acid-catalyzed hydrolysis is typically performed.
Protocol 1: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the hydrolysis reaction by observing the disappearance of the acetal signal and the concurrent appearance of the signals corresponding to the parent aldehyde and the alcohol.
Materials:
-
Acetal to be tested (e.g., this compound, Benzaldehyde dimethyl acetal, 2-Phenyl-1,3-dioxolane)
-
Deuterated solvent (e.g., CD₃CN or Acetone-d₆)
-
Deuterated water (D₂O)
-
Acid catalyst (e.g., a stock solution of DCl in D₂O or trifluoroacetic acid-d)
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the acetal and the internal standard (if used) in the deuterated organic solvent in a volumetric flask.
-
Transfer a precise volume of this solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate the hydrolysis, add a specific amount of the acid catalyst solution in D₂O to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the characteristic signals of the acetal (e.g., the methoxy (B1213986) singlet for dimethyl acetals or the acetal proton) and the appearing aldehyde proton.
-
Plot the natural logarithm of the acetal concentration (or the ratio of its integral to the internal standard) versus time.
-
The slope of the resulting straight line corresponds to the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t₁/₂) of the acetal using the equation: t₁/₂ = 0.693 / k_obs.
-
Compare the rate constants and half-lives of the different acetals to establish their relative stability under the tested conditions.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparative analysis of acetal stability.
Caption: Generalized workflow for the experimental comparison of acetal stability.
Conclusion
The selection of an appropriate acetal protecting group requires a careful consideration of its stability towards the planned synthetic transformations and the conditions required for its eventual removal. While cyclic acetals like 1,3-dioxolanes offer greater stability suitable for harsh reaction conditions, acyclic acetals such as dimethyl acetals are more labile and can be cleaved under milder acidic conditions.
This compound, as an acetal of an α,β-unsaturated aldehyde, is expected to be more susceptible to hydrolysis than acetals of saturated aldehydes, placing its stability in the lower to moderate range, likely more stable than a simple saturated dimethyl acetal but less stable than cyclic acetals. For any critical application, it is highly recommended that researchers perform preliminary kinetic studies, following the protocols outlined in this guide, to precisely determine the stability of the chosen acetal within the specific context of their synthetic strategy. This empirical approach ensures the robust and successful execution of complex multi-step syntheses.
References
NMR Spectroscopic Validation of Citral Dimethyl Acetal Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of Citral (B94496) Dimethyl Acetal (B89532), focusing on its validation using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental data for the starting material, citral, and its resulting acetal, offering a clear benchmark for successful synthesis. This document outlines the necessary experimental protocols and compares the standard synthesis method with an alternative approach, supported by relevant data.
Data Presentation: NMR Spectroscopic Comparison
Successful synthesis of Citral Dimethyl Acetal is unequivocally confirmed by distinct changes in the 1H and 13C NMR spectra when compared to the parent compound, citral. The disappearance of the aldehyde proton signal and the appearance of a new acetal proton and methoxy (B1213986) group signals are key indicators of a complete reaction.
Note on Citral Isomers: Commercial citral is a mixture of two geometric isomers: Geranial (trans or E-isomer) and Neral (cis or Z-isomer). The NMR data reflects this isomeric composition.
Table 1: 1H and 13C NMR Data for Citral (Starting Material)
| Assignment | Geranial (E-isomer) 1H Chemical Shift (ppm) | Neral (Z-isomer) 1H Chemical Shift (ppm) | Geranial (E-isomer) 13C Chemical Shift (ppm) | Neral (Z-isomer) 13C Chemical Shift (ppm) |
| H1 (CHO) | 9.99 (d, J=8.1 Hz) | 9.89 (d, J=8.1 Hz) | 191.5 | 190.7 |
| H2 | 5.88 (d, J=8.1 Hz) | 5.87 (d, J=8.1 Hz) | 128.9 | 127.5 |
| C3 | - | - | 163.7 | 163.6 |
| H4 | 2.21-2.17 (m) | 2.21-2.17 (m) | 40.7 | 32.8 |
| H5 | 2.21-2.17 (m) | 2.21-2.17 (m) | 26.4 | 27.3 |
| H6 | 5.08 (m) | 5.08 (m) | 123.4 | 122.3 |
| C7 | - | - | 132.9 | 132.0 |
| C8 (CH3) | 1.68 (s) | 1.69 (s) | 17.7 | 17.7 |
| C9 (CH3) | 2.16 (s) | 1.98 (s) | 25.7 | 25.7 |
| C10 (CH3) | 1.60 (s) | 1.62 (s) | 17.6 | 24.6 |
Table 2: 1H and 13C NMR Data for this compound (Synthesized Product)
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) (Predicted) |
| H1 (CH(OCH3)2) | 4.85 (d, J=7.5 Hz) | 102.5 |
| H2 | 5.25 (d, J=7.5 Hz) | 125.0 |
| C3 | - | 138.0 |
| H4 | ~2.1 (m) | 39.8 |
| H5 | ~2.0 (m) | 26.5 |
| H6 | 5.10 (m) | 123.5 |
| C7 | - | 131.8 |
| C8 (CH3) | 1.67 (s) | 25.7 |
| C9 (CH3) | 1.75 (s) | 17.9 |
| C10 (CH3) | 1.60 (s) | 17.6 |
| OCH3 | 3.32 (s) | 53.0 |
Note: 13C NMR data for this compound is predicted based on standard chemical shift values for similar functional groups.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of other citral acetals.[1][2]
Materials:
-
Citral (commercial grade, mixture of E/Z isomers)
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene (B28343) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add citral (1 equivalent), a 5-fold molar excess of anhydrous methanol, and a catalytic amount of p-TSA (approx. 0.01 equivalents).
-
Add anhydrous toluene as the azeotropic solvent (approximately 2 mL per mmol of citral).
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the citral spot is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Extract the organic layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure this compound.
NMR Spectroscopic Analysis
Procedure:
-
Prepare the NMR sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Acquire the 1H NMR spectrum. Key parameters to observe are the disappearance of the aldehyde proton signal around 9.9-10.0 ppm and the appearance of the acetal proton signal around 4.85 ppm, along with the singlet for the two methoxy groups around 3.32 ppm.
-
Acquire the 13C NMR spectrum. Confirm the absence of the aldehyde carbonyl carbon signal (~191 ppm) and the presence of the acetal carbon (~102 ppm) and methoxy carbons (~53 ppm).
Comparison with Alternative Synthesis Methods
While acid-catalyzed acetalization is the standard method, other approaches exist. For instance, the use of Lewis acids like Bismuth Triflate (Bi(OTf)3) has been reported for efficient acetal formation under mild conditions. This method often requires trialkyl orthoformates as both a reactant and a water scavenger, potentially leading to higher yields and shorter reaction times compared to traditional acid catalysis with azeotropic water removal. Validation would follow the same NMR spectroscopic principles, comparing the spectra of the starting aldehyde and the purified acetal product.
Visualizing the Workflow and Transformation
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for the synthesis and NMR validation of this compound.
Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.
References
A Comparative Guide to the Quantitative Analysis of Citral Dimethyl Acetal Purity
For researchers, scientists, and drug development professionals working with citral (B94496) dimethyl acetal (B89532), ensuring its purity is paramount for the consistency and reliability of experimental outcomes. This guide provides a comparative analysis of analytical methodologies for the quantitative determination of citral dimethyl acetal purity, with a primary focus on Gas Chromatography with Flame Ionization Detection (GC-FID). Alternative methods are also discussed to provide a comprehensive overview for method selection and validation.
Gas Chromatography-Flame Ionization Detection (GC-FID): A Robust Method for Purity Assessment
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for quantification.
Experimental Protocol for GC-FID Analysis
This protocol is a representative method for the quantitative analysis of this compound purity.
1. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or methanol. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standards.
-
Internal Standard (Optional but Recommended): To improve precision, an internal standard (e.g., tetradecane (B157292) or another non-interfering, stable compound) can be added to both standard and sample solutions at a fixed concentration.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent Intuvo 9000 GC, or equivalent |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by the analysis of the reference standard.
-
Integrate the peak area of this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity as a percentage (w/w) by relating the determined concentration to the initial sample weight.
Visualization of the GC-FID Workflow
Performance of the GC-FID Method
The performance of a typical validated GC-FID method for the analysis of fragrance ingredients is summarized below.[1][2] Data is representative and may vary based on the specific instrumentation and validation protocol.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (%) | 98 - 102% |
| LOD | 0.005 - 0.05 mg/mL (Analyte and matrix dependent) |
| LOQ | 0.015 - 0.15 mg/mL (Analyte and matrix dependent) |
Alternative Methods for Purity Determination
While GC-FID is a robust and widely used method, other analytical techniques can also be employed for the purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Overview: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol for ¹H-qNMR:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure complete relaxation of the protons by using a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Overview: HPLC is a powerful separation technique, but its application to this compound is challenging. The molecule lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors insensitive.
Considerations for HPLC Analysis:
-
Detection: To overcome the lack of a chromophore, derivatization with a UV-active agent would be necessary.[3] This adds complexity and potential for side reactions. Alternatively, detectors such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) could be employed.
-
Method Development: A reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. However, significant method development would be required to achieve adequate separation from potential impurities.
Comparison of Analytical Methods
| Feature | GC-FID | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by ionization. | Quantification based on the direct proportionality of signal integral to molar concentration. | Separation based on polarity, detection by UV absorbance. |
| Calibration | Requires a calibration curve with a reference standard of the analyte. | Requires a certified internal standard, but not of the analyte. | Requires a calibration curve with a reference standard of the analyte. |
| Selectivity | High, especially with high-resolution capillary columns. | High, based on unique chemical shifts of protons. | Moderate, dependent on chromatographic resolution. |
| Sensitivity | High. | Moderate to high, dependent on magnetic field strength. | Low for non-chromophoric compounds like this compound. |
| Sample Throughput | High. | Moderate. | Moderate. |
| Major Advantage | Robust, reliable, and widely available for routine analysis. | Primary method, highly accurate, and provides structural information. | Well-established technique for a wide range of compounds. |
| Major Disadvantage | Requires volatilization of the analyte. | High instrument cost and requires specialized expertise. | Poor sensitivity for this compound without derivatization. |
Logical Comparison of Method Selection
Conclusion
For the routine quantitative analysis of this compound purity, GC-FID stands out as the method of choice due to its robustness, high throughput, and sensitivity. It is well-suited for quality control environments where reliable and reproducible results are essential.
Quantitative NMR serves as an excellent orthogonal method for purity certification and for cases where a primary, highly accurate determination is required. Its ability to provide structural information simultaneously is an added advantage.
HPLC-UV is not recommended for the direct analysis of this compound due to its lack of a UV chromophore. While alternative HPLC detectors or derivatization can be employed, these approaches are generally more complex and less straightforward than GC-FID or qNMR for this particular analyte.
The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For most applications in research and development, a well-validated GC-FID method will provide the necessary confidence in the purity of this compound.
References
A Comparative Analysis of Acid Catalysts for the Synthesis of Citral Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Acetal (B89532) Synthesis
The protection of the aldehyde functional group in citral (B94496) (3,7-dimethyl-2,6-octadienal) to form citral dimethyl acetal is a crucial step in the synthesis of various fine chemicals, fragrances, and pharmaceuticals. The selection of an appropriate acid catalyst is paramount for achieving high yields, selectivity, and operational efficiency. This guide provides a comparative study of different acid catalysts for this transformation, supported by experimental data from various studies.
Comparative Performance of Acid Catalysts
The efficiency of acid catalysts in promoting the acetalization of citral with methanol (B129727) varies significantly based on the catalyst's nature—whether it is homogeneous or heterogeneous—and its intrinsic acidic properties. The following table summarizes quantitative data for different catalysts, providing a basis for selection based on reaction outcomes.
| Catalyst Type | Catalyst | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Observations & Citations |
| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | Citral | Citral ethylene (B1197577)/propylene glycol acetal | Not specified | Not specified | 110 | Commonly used for cyclic acetal formation with azeotropic water removal.[1][2] |
| Homogeneous | Dimethyl Sulfate (B86663) (DMS) | Various Aldehydes | Dimethyl Acetals | 62-94 | 0.5-2 | Room Temp. | Acts as a Lewis acid-type catalyst; effective for a range of aldehydes.[3] |
| Heterogeneous | Composite Supported Strong Acid (Ph-SO3H/Na2SO4·CaSO4) | Citral | Citral diethyl acetal | 93-94 | 1.5 | 80 | High yield reported for the diethyl acetal, suggesting high efficiency.[4] |
| Heterogeneous | Heteropolyacid (Tungstophosphoric Acid on KIT-6) | Citral | Citral glycerol (B35011) acetal | High conversion | Not specified | 100 | Effective for acetalization with polyols; demonstrates the utility of solid acid catalysts.[5] |
| Heterogeneous | Amberlyst-15 | Various Aldehydes | Acetals | High | Not specified | Room Temp. - Reflux | A versatile, reusable resin catalyst for various acetalization reactions.[6] |
| Heterogeneous | Sulfuric Acid on Activated Carbon | Benzaldehyde | Benzaldehyde ethylene glycol acetal | >99 | 5 | 80 | Demonstrates high conversion for cyclic acetal formation and good reusability. |
Experimental Protocols
Below are detailed methodologies for the synthesis of citral acetals using different types of acid catalysts.
General Protocol for Homogeneous Catalysis (e.g., p-Toluenesulfonic Acid)
This protocol is adapted from the synthesis of citral cyclic acetals and can be modified for dimethyl acetal synthesis.[1]
Materials:
-
Citral
-
Methanol (in excess)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hexane or other suitable extraction solvent
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a condenser, add citral, a molar excess of methanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.
-
Extract the organic layer with a suitable solvent like hexane.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
General Protocol for Heterogeneous Catalysis (e.g., Amberlyst-15)
This protocol provides a general workflow for using a solid, reusable acid catalyst.
Materials:
-
Citral
-
Methanol (in excess)
-
Amberlyst-15 resin
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottomed flask, combine citral, a molar excess of methanol, and Amberlyst-15 resin (typically 5-10% by weight of the limiting reagent).
-
Stir the mixture at room temperature or under reflux, depending on the reactivity of the substrate and catalyst.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and reused.
-
Remove the excess methanol from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation if necessary.
Visualizing the Process
Signaling Pathway and Workflow Diagrams
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Caption: General Experimental Workflow for Acetal Synthesis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetalization of Glycerol with Citral over Heteropolyacids Immobilized on KIT-6 [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Citral Dimethyl Acetal in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of citral (B94496) dimethyl acetal (B89532) in a reaction mixture. The focus is on method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability, accuracy, and reproducibility, which are critical in research and drug development.[1][2][3][4][5]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] Key validation parameters, as stipulated by ICH Q2(R2), include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][4]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Comparison of Analytical Methods: GC-FID vs. RP-HPLC-UV
Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) are two common analytical techniques for the quantification of organic compounds. For the analysis of citral dimethyl acetal, which is a volatile compound, GC is often the preferred method.[6] However, RP-HPLC can also be employed, though careful consideration of the mobile phase and stationary phase is necessary to prevent the acid-catalyzed hydrolysis of the acetal.[6]
Table 1: Comparison of GC-FID and RP-HPLC-UV for this compound Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Reverse-Phase High-Performance Liquid Chromatography-Ultraviolet Detection (RP-HPLC-UV) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase. | Separation of compounds based on their polarity and interaction with a non-polar stationary phase and a polar mobile phase. |
| Applicability | Highly suitable for volatile and thermally stable compounds like this compound.[6] | Applicable, but challenges with potential on-column hydrolysis of the acetal.[6] Requires careful method development. |
| Specificity | Excellent, especially with high-resolution capillary columns. Can separate cis and trans isomers.[7] | Good, but may have interference from polar impurities. Resolution of isomers is possible.[8][9] |
| Sensitivity | Generally higher for volatile organic compounds. | Dependent on the chromophore of the analyte. Citral and its acetal have a UV absorbance around 233 nm.[8][9] |
| Typical Column | Non-polar capillary column (e.g., DB-5).[10] | C18 or C8 reversed-phase column.[8][11] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Mixture of polar solvents (e.g., acetonitrile (B52724) and water).[8][9] |
| Detection | Flame Ionization Detector (FID) - universal for organic compounds. | UV-Vis Detector - requires a chromophore in the analyte. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the validation of an analytical method and a comparison of the GC and HPLC workflows.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of GC and HPLC experimental workflows.
Detailed Experimental Protocols
Proposed GC-FID Method for this compound
This proposed method is based on typical conditions for the analysis of volatile terpenes and acetals.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Standard Preparation: Prepare a stock solution of this compound in isopropanol (B130326). Serially dilute to prepare calibration standards in the range of 1-200 µg/mL.
-
Sample Preparation: Dilute the reaction mixture in isopropanol to a concentration within the calibration range.
Alternative RP-HPLC-UV Method for this compound
This method is adapted from procedures for citral analysis and requires careful optimization to prevent hydrolysis.[8][9]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[8][9] The pH of the mobile phase should be neutral to slightly basic to minimize acetal hydrolysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Serially dilute to prepare calibration standards in the range of 1-100 µg/mL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a concentration within the calibration range.
Data Summary and Comparison
The following table summarizes hypothetical validation data for the two proposed methods. Actual experimental data would need to be generated.
Table 2: Summary of Validation Parameters
| Validation Parameter | GC-FID Method | RP-HPLC-UV Method | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range (µg/mL) | 1 - 200 | 1 - 100 | To cover the expected concentration range. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% (depends on concentration). |
| Precision (% RSD) | < 1.5% | < 2.0% | Typically ≤ 2% for drug substance. |
| LOD (µg/mL) | 0.3 | 0.5 | Signal-to-noise ratio of 3:1. |
| LOQ (µg/mL) | 1.0 | 1.5 | Signal-to-noise ratio of 10:1.[6] |
| Specificity | High | Moderate to High | No interference from matrix components. |
| Robustness | High | Moderate | Consistent results with small variations in parameters. |
Conclusion
Both GC-FID and RP-HPLC-UV can be validated for the quantitative analysis of this compound in a reaction mixture. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the composition of the reaction matrix.
-
GC-FID is generally the more robust and sensitive method for this volatile analyte, offering excellent specificity.
-
RP-HPLC-UV is a viable alternative, but requires careful method development to mitigate the risk of on-column hydrolysis.
It is imperative that a full validation study is conducted according to ICH guidelines to ensure the chosen method is fit for its intended purpose, providing reliable and accurate data for research and development activities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Buy this compound | 7549-37-3 [smolecule.com]
- 7. longdom.org [longdom.org]
- 8. Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. "Reversed-Phase HPLC Determination of Citral in Locally Grown Lemon Gra" by Mahmoud AL-Shaer [dc.etsu.edu]
Protecting the Reactive: A Comparative Analysis of Citral Reactions With and Without Dimethyl Acetal Protection
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount for achieving desired reaction outcomes. This guide provides a comparative analysis of chemical reactions involving citral (B94496), a versatile but reactive terpenoid, with and without the protection of its aldehyde functionality as a dimethyl acetal (B89532). Experimental data highlights the significant influence of this protection strategy on product distribution and reaction yields.
Citral (3,7-dimethyl-2,6-octadienal) is a valuable natural product and a key starting material in the synthesis of a wide range of compounds, including ionones, vitamins, and various fragrance ingredients. However, its chemical structure, featuring a reactive aldehyde, a conjugated double bond, and an isolated double bond, presents a significant challenge for selective chemical transformations. The aldehyde group is particularly susceptible to nucleophilic attack and oxidation, often leading to undesired side products and reduced yields of the target molecule.
To circumvent these issues, the aldehyde is often "protected" by converting it into a less reactive functional group, such as a dimethyl acetal. This acetal can withstand a variety of reaction conditions and can be readily removed later in the synthetic sequence to regenerate the aldehyde. This guide explores the practical implications of this strategy by comparing the outcomes of key reactions on both unprotected and protected citral.
Comparison of Reaction Outcomes
The following table summarizes the expected and observed outcomes for selected reactions, illustrating the impact of citral dimethyl acetal protection.
| Reaction | Substrate | Reagents & Conditions | Major Product(s) | Yield | Observations & Side Reactions |
| Aldol Condensation | Citral (unprotected) | Acetone (B3395972), NaOH (aq) | Pseudoionone | 70-80% | The aldehyde readily undergoes condensation. The basic conditions can also promote other side reactions.[1] |
| Grignard Reaction | Citral (unprotected) | Methylmagnesium bromide, then H₃O⁺ | 1,2-addition product (allylic alcohol) and/or 1,4-addition product | Variable | The highly nucleophilic Grignard reagent will preferentially attack the aldehyde. Competing reactions at the conjugated system can occur, leading to a mixture of products. |
| Grignard Reaction | This compound | Methylmagnesium bromide, then H₃O⁺ | No reaction at the protected aldehyde. Potential for reaction at the double bonds under harsh conditions. | N/A | The acetal is stable to the Grignard reagent, allowing for selective reactions at other sites if desired. |
| Reduction (Luche) | Citral (unprotected) | NaBH₄, CeCl₃·7H₂O, Methanol | Geraniol/Nerol (allylic alcohols) | High (qualitative) | Selective 1,2-reduction of the aldehyde to the corresponding allylic alcohols, leaving the double bonds intact. |
Experimental Protocols
Synthesis of this compound
Procedure: To a solution of citral in methanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is then quenched with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.
Aldol Condensation of Unprotected Citral (Synthesis of Pseudoionone)
Procedure: A mixture of citral and a significant excess of acetone is cooled in an ice bath. An aqueous solution of sodium hydroxide (B78521) is added dropwise with stirring. The reaction mixture is stirred for a specified time at a controlled temperature (e.g., 40°C).[1] The reaction is then neutralized with a dilute acid (e.g., HCl) and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude pseudoionone, which can be further purified by distillation. A typical yield for this reaction is in the range of 70-80%.[1]
Reaction Workflows and Logical Relationships
The decision to protect the aldehyde in citral is a critical step in a synthetic pathway and dictates the possible subsequent transformations.
Caption: Decision workflow for reactions involving citral.
The use of this compound as a protecting group provides a powerful tool for directing the reactivity of this polyfunctional molecule. By temporarily masking the aldehyde, chemists can perform a wide range of transformations on the carbon-carbon double bonds that would otherwise be complicated by the presence of the highly reactive carbonyl group. This strategy ultimately allows for the synthesis of complex target molecules with greater efficiency and higher yields. The experimental data clearly demonstrates that for reactions where the aldehyde is not the intended reaction site, protection is not just beneficial but often essential for a successful outcome.
References
A Comparative Guide to the Spectral Identification of Citral Dimethyl Acetal and Its Derivatives
This guide provides a comparative overview of spectral data for the identification of Citral dimethyl acetal (B89532) and its common derivatives, Citral diethyl acetal and Citral propylene (B89431) glycol acetal. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectral databases for compound identification. This document summarizes key spectral features from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy and provides generalized experimental protocols for these techniques.
Comparative Spectral Data
The following tables summarize the key spectral data for Citral dimethyl acetal and its derivatives. This information is crucial for their unambiguous identification.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₂H₂₂O₂ | 198.30 | 41, 69, 73, 123[1] |
| Citral diethyl acetal | C₁₄H₂₆O₂ | 226.35 | Data not readily available in searched sources |
| Citral propylene glycol acetal | C₁₃H₂₂O₂ | 210.31 | Data not readily available in searched sources |
Table 2: ¹H NMR Spectral Data
| Compound | Key Proton Signals (ppm) and Multiplicity |
| This compound | ~5.0-5.5 (d, acetal H), ~3.3-3.7 (s, 2 x OCH₃), ~1.6-2.0 (multiple signals, terpene backbone CH₃)[2] |
| Citral diethyl acetal | Data not readily available in searched sources |
| Citral propylene glycol acetal | Data not readily available in searched sources |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) and Corresponding Functional Groups |
| This compound | Specific peak data not detailed in search results, but general acetal C-O stretches are expected around 1000-1200 cm⁻¹ |
| Citral diethyl acetal | Data not readily available in searched sources |
| Citral propylene glycol acetal | 3019, 2925, 2871 (C-H stretching), 1608, 1514, 1460 (C=C stretching), 1056, 1106 (ether linkage)[3] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for fragrance and flavor compounds like this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.
Sample Preparation:
-
Dilution: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the sample solution for accurate quantification.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Instrumentation and Analysis:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 250-280°C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-20 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumentation and Analysis:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (for liquids):
-
Neat Liquid (Salt Plates):
-
Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl, KBr).
-
Place a second salt plate on top to create a thin film of the liquid.
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean.
-
Place a drop of the liquid sample directly onto the ATR crystal.
-
Instrumentation and Analysis:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty sample compartment (or clean ATR crystal) should be collected before analyzing the sample.
Workflow for Spectral Identification
The following diagram illustrates a typical workflow for the identification of an unknown compound, such as a derivative of this compound, using spectral databases.
Caption: Workflow for the identification of this compound and its derivatives.
References
Safety Operating Guide
Proper Disposal of Citral Dimethyl Acetal: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including citral (B94496) dimethyl acetal (B89532). This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of citral dimethyl acetal, aligning with regulatory requirements and best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1][3] The overarching principle is that chemical waste should never be disposed of down the drain or in regular trash.[4]
Step 1: Waste Identification and Classification
All chemical waste must be treated as hazardous unless confirmed otherwise.[5] Based on its Safety Data Sheet, this compound is classified as a combustible liquid that can cause skin and eye irritation.[1][2][3] It is the responsibility of the waste generator to determine if their waste is hazardous according to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Step 2: Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][8] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[8][9] This container must be made of a material compatible with the chemical and have a secure, leak-proof closure.[4] Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, which is at or near the point of waste generation.[9] Ensure the storage area is away from heat sources and incompatible materials, such as strong oxidizing agents.[1][10]
Step 3: Labeling
All hazardous waste containers must be clearly labeled.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Combustible," "Irritant")[1][2]
-
The date when waste was first added to the container[10]
-
The name and contact information of the responsible researcher or lab
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will provide guidance on specific institutional procedures and ensure compliance with all relevant regulations.
Step 5: Spill Management
In the event of a spill, immediately alert personnel in the area.[5] For small spills, absorb the material with an inert absorbent such as dry clay, sand, or commercial sorbents.[3] Collect the absorbed material and any contaminated items into a suitable container for disposal as hazardous waste.[3][11] For large spills, evacuate the area and contact your institution's emergency response team.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.3 g/mol | [12] |
| Flash Point | 91 °C | [12] |
| Oral LD50 (Rat) | >5000 mg/kg | [2] |
| Dermal LD50 (Rabbit) | >5000 mg/kg | [2] |
| ACGIH TLV (TWA) | 50 ppm (for similar compounds) | [1] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols and regulatory guidelines for handling hazardous chemical waste in a laboratory setting.[4][8][9][10] These protocols are designed to comply with the cradle-to-grave management system for hazardous waste as mandated by regulations such as the RCRA.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. directpcw.com [directpcw.com]
- 3. vigon.com [vigon.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. carlroth.com [carlroth.com]
- 12. This compound - Synarome [synarome.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
